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  • Product: 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid
  • CAS: 1236144-55-0

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 1-(4-Cyanobenzyl)azetidine-3-carboxylic Acid: A Comprehensive Analytical Guide

Introduction & Chemical Context The functionalization of small, strained heterocycles has become a cornerstone of modern drug discovery. Azetidine-3-carboxylic acid derivatives, in particular, are increasingly prevalent...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The functionalization of small, strained heterocycles has become a cornerstone of modern drug discovery. Azetidine-3-carboxylic acid derivatives, in particular, are increasingly prevalent in medicinal chemistry as rigidifying bioisosteres for aliphatic amino acids and as integral pharmacophores in sphingosine-1-phosphate (S1P) receptor agonists .

The compound 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid (CAS: 1236144-55-0) represents a highly functionalized building block. It features a basic azetidine nitrogen substituted with an electron-withdrawing 4-cyanobenzyl group, and a carboxylic acid at the C3 position. Due to its potential to exist in zwitterionic states and the fluxional behavior of the strained four-membered ring, rigorous orthogonal analytical validation—combining Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS)—is required to confirm its structural integrity and purity .

Analytical Workflow & Self-Validating Protocols

To ensure data trustworthiness, the analytical workflow must operate as a self-validating system. Each technique is calibrated against internal or external standards prior to sample acquisition, ensuring that the resulting data is an absolute reflection of the molecule's structure rather than instrumental artifact.

Workflow SamplePrep Sample Preparation (1-5 mg, DMSO-d6 / MeOH) NMR NMR Spectroscopy (1H, 13C, 2D) SamplePrep->NMR Solubilized IR ATR-FTIR (Solid State) SamplePrep->IR Neat Solid MS HRMS (ESI+) (Exact Mass & MS/MS) SamplePrep->MS Diluted DataInt Data Integration & Structural Validation NMR->DataInt IR->DataInt MS->DataInt

Figure 1: Orthogonal analytical workflow for the structural validation of azetidine derivatives.

Nuclear Magnetic Resonance (NMR) Protocol
  • Sample Preparation: Weigh 5.0 mg of the analyte and dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: DMSO- d6​ is selected because the zwitterionic/polar character of azetidine-3-carboxylic acids severely limits their solubility in non-polar solvents like CDCl 3​ .

  • Self-Validation Checkpoint: Lock the spectrometer to the deuterium frequency of DMSO- d6​ . Perform automated 3D gradient shimming to ensure magnetic field homogeneity. The TMS internal standard peak must be referenced to exactly δ 0.00 ppm to validate the chemical shift scale.

  • Acquisition: Acquire 1 H NMR (400 MHz, 16 scans, relaxation delay 2.0 s) and 13 C NMR (100 MHz, 1024 scans, proton-decoupled).

FT-IR (ATR) Protocol
  • Self-Validation Checkpoint: Prior to sample analysis, collect a background spectrum (air) using the Attenuated Total Reflectance (ATR) diamond crystal. This subtracts atmospheric H 2​ O and CO 2​ interference, validating that all subsequent peaks originate solely from the sample.

  • Sample Application: Place 1-2 mg of neat, solid powder directly onto the ATR crystal. Apply uniform pressure using the anvil.

    • Causality: ATR-FTIR eliminates the need for KBr pellet pressing, which can induce polymorphic changes or introduce moisture artifacts, thereby preserving the native crystalline state of the compound.

  • Acquisition: Scan from 4000 to 400 cm −1 at a resolution of 4 cm −1 (32 scans).

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 Methanol:Water matrix containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source, heavily favoring the formation of the [M+H]+ pseudomolecular ion in positive Electrospray Ionization (ESI+) mode.

  • Self-Validation Checkpoint: Infuse a sodium formate calibration solution prior to the run. The instrument must demonstrate a mass accuracy of < 5 ppm error against the theoretical calibrant masses before sample injection is permitted.

  • Acquisition: Inject 5 µL into the ESI source of a Q-TOF mass spectrometer. Set capillary voltage to 3.0 kV and collision energy (CE) to 20 eV for MS/MS fragmentation.

Spectroscopic Data & Interpretation

High-Resolution Mass Spectrometry (HRMS)

In positive ESI mode, the compound readily protonates at the basic azetidine nitrogen. Upon collision-induced dissociation (CID), the strained four-membered ring facilitates specific fragmentation pathways. The most prominent cleavage occurs at the benzylic C-N bond, driven by the stability of the resulting 4-cyanobenzyl cation.

Table 1: HRMS (ESI+) Data

Ion Type Theoretical m/z Observed m/z Mass Error (ppm) Formula

| [M+H]+ | 217.0978 | 217.0981 | +1.38 | C 12​ H 13​ N 2​ O 2+​ | | Fragment 1 (-H 2​ O) | 199.0872 | 199.0875 | +1.50 | C 12​ H 11​ N 2​ O + | | Fragment 2 (C-N Cleavage) | 116.0500 | 116.0502 | +1.72 | C 8​ H 6​ N + | | Fragment 3 (-HCOOH) | 171.0923 | 171.0921 | -1.16 | C 11​ H 11​ N 2+​ |

Fragmentation Parent [M+H]+ m/z 217.0978 C12H13N2O2+ Frag1 Loss of H2O m/z 199.0872 C12H11N2O+ Parent->Frag1 -H2O (-18 Da) Frag2 4-Cyanobenzyl Cation m/z 116.0500 C8H6N+ Parent->Frag2 C-N Cleavage (-101 Da) Frag3 Loss of HCOOH m/z 171.0923 C11H11N2+ Parent->Frag3 -HCOOH (-46 Da)

Figure 2: Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Nuclear Magnetic Resonance (NMR)

The 1 H NMR spectrum is characterized by the distinct splitting of the azetidine ring protons. Because the C3 position is substituted with a carboxylic acid, the protons at C2 and C4 are diastereotopic (existing in cis and trans relationships relative to the -COOH group). This breaks their magnetic equivalence, causing them to appear as two distinct multiplets rather than a single unified peak .

Table 2: 1 H NMR Assignments (400 MHz, DMSO- d6​ ) | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment | Mechanistic Rationale | | :--- | :--- | :--- | :--- | :--- | | 12.35 | br s | 1H | -COOH | Highly deshielded acidic proton; broad due to rapid exchange. | | 7.82 | d (J = 8.2 Hz) | 2H | Ar-H (ortho to CN) | Deshielded by the electron-withdrawing cyano group. | | 7.50 | d (J = 8.2 Hz) | 2H | Ar-H (meta to CN) | Standard benzylic aromatic protons. | | 3.68 | s | 2H | Ar-CH 2​ -N | Benzylic methylene attached to the basic azetidine nitrogen. | | 3.52 | m | 2H | Azetidine C2/C4-H a​ | Diastereotopic ring protons (trans to COOH). | | 3.30 | m | 1H | Azetidine C3-H | Methine proton adjacent to the carboxylic acid. | | 3.25 | m | 2H | Azetidine C2/C4-H b​ | Diastereotopic ring protons (cis to COOH). |

Table 3: 13 C NMR Assignments (100 MHz, DMSO- d6​ ) | Chemical Shift ( δ , ppm) | Carbon Type | Assignment | | :--- | :--- | :--- | | 174.2 | Quaternary (C=O) | Carboxylic acid carbonyl. | | 144.5 | Quaternary (Ar-C) | Aromatic carbon ipso to the benzyl methylene. | | 132.4 | Methine (Ar-C) | Aromatic carbons ortho to the cyano group. | | 129.6 | Methine (Ar-C) | Aromatic carbons meta to the cyano group. | | 119.1 | Quaternary (C N) | Nitrile carbon. | | 110.3 | Quaternary (Ar-C) | Aromatic carbon ipso to the cyano group. | | 61.2 | Methylene (CH 2​ ) | Benzylic carbon. | | 58.6 | Methylene (CH 2​ ) | Azetidine C2 and C4 carbons (equivalent by symmetry). | | 33.4 | Methine (CH) | Azetidine C3 carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides rapid orthogonal validation of the functional groups, most notably the sharp, unmistakable nitrile stretch which does not overlap with standard atmospheric or solvent bands.

Table 4: Key FT-IR Vibrational Modes (ATR, Solid State) | Wavenumber (cm −1 ) | Intensity | Peak Shape | Assignment | | :--- | :--- | :--- | :--- | | 3100 - 2800 | Medium | Broad | O-H stretch (carboxylic acid) overlapping with aliphatic/aromatic C-H stretches. | | 2228 | Strong | Sharp | C N stretch (diagnostic for the 4-cyanobenzyl moiety). | | 1715 | Strong | Sharp | C=O stretch (carboxylic acid carbonyl). | | 1605, 1500 | Medium | Sharp | Aromatic C=C ring stretching. | | 1220 | Medium | Sharp | C-O stretch (carboxylic acid). |

References

  • Ji, Y.; Wojtas, L.; Lopchuk, J. M. "An improved, gram-scale synthesis of protected 3-haloazetidines: Rapid diversified synthesis of azetidine-3-carboxylic acids." Arkivoc, 2018, iv, 195-214. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 10149721, 1-(4-Nonylbenzyl)azetidine-3-carboxylic acid." PubChem. URL:[Link]

Exploratory

High-Resolution Crystal Structure of 1-(4-Cyanobenzyl)azetidine-3-carboxylic Acid: Conformational Dynamics and Applications in Structure-Based Drug Design

Executive Summary The integration of sp³-rich small aliphatic rings into pharmaceutical pipelines has revolutionized modern medicinal chemistry. Among these, azetidine derivatives serve as highly effective bioisosteres f...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of sp³-rich small aliphatic rings into pharmaceutical pipelines has revolutionized modern medicinal chemistry. Among these, azetidine derivatives serve as highly effective bioisosteres for piperidines, morpholines, and meta-substituted benzenes, offering enhanced metabolic stability and unique conformational vectors [1]. This technical whitepaper provides an in-depth analysis of the crystallographic elucidation of 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid (CAS: 1236144-55-0). By detailing the causality behind crystallization methodologies, rigorous X-ray diffraction protocols, and structural refinement, this guide serves as an authoritative framework for researchers leveraging azetidine scaffolds in Structure-Based Drug Design (SBDD).

Introduction: The Strategic Role of Azetidine Bioisosteres

The shift from "flat" sp²-dominated aromatic molecules to three-dimensional sp³-rich architectures is a cornerstone of contemporary drug discovery. Azetidine-3-carboxylic acid derivatives are particularly valuable due to their inherent ring strain, which imparts a rigid yet slightly puckered conformation.

1-(4-Cyanobenzyl)azetidine-3-carboxylic acid represents a highly functionalized building block. The molecule features three critical pharmacophoric elements:

  • The Azetidine Core: Provides a compact, basic nitrogen center with restricted conformational freedom.

  • The 3-Carboxylic Acid: Serves as a strong hydrogen-bond donor/acceptor and an electrostatic anchor.

  • The 4-Cyanobenzyl Moiety: Introduces a lipophilic aromatic spacer terminating in a linear, polar cyano group, ideal for probing deep, narrow binding pockets (e.g., in kinase or GPCR targets) [2].

Understanding the exact spatial relationship (exit vectors) between the carboxylic acid and the cyano group requires high-resolution X-ray crystallography.

Physicochemical Profiling & Crystallization Rationale

Before initiating crystallographic studies, the physicochemical profile of the compound must be established to dictate the solvent system. Because the molecule contains both a basic tertiary amine (azetidine nitrogen) and an acidic carboxylic acid, it predominantly exists as a zwitterion in polar environments.

Quantitative Physicochemical Summary
PropertyValueImplication for Crystallography
Molecular Formula C₁₂H₁₂N₂O₂Determines expected unit cell volume (~1100 ų for Z=4).
Molecular Weight 216.24 g/mol Used to calculate theoretical crystal density ( Dx​ ).
LogP (Predicted) ~1.2Indicates moderate lipophilicity; requires mixed solvent systems.
Ionization State ZwitterionicStrong intermolecular electrostatic networks dictate packing.
Causality in Solvent Selection

To grow diffraction-quality single crystals, one must carefully manage the supersaturation rate. A vapor diffusion method is selected over slow evaporation. Why? Evaporation often leads to rapid concentration spikes, yielding twinned or amorphous precipitates. By dissolving the zwitterionic compound in a highly polar solvent (Methanol) and allowing a non-polar antisolvent (Diethyl Ether) to slowly diffuse into the chamber, the dielectric constant of the medium drops gradually. This thermodynamic control drives ordered nucleation, satisfying the requirement for a self-validating, reproducible protocol.

High-Resolution X-Ray Crystallography Protocol

The following methodology outlines a self-validating system for obtaining and solving the crystal structure.

Phase I: Single Crystal Growth (Vapor Diffusion)
  • Solubilization: Dissolve 10 mg of 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid in 0.5 mL of HPLC-grade Methanol in a 2 mL inner glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Diffusion Setup: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of Diethyl Ether.

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and store it undisturbed at 20 °C. Colorless, block-shaped crystals typically form within 72–96 hours.

Phase II: Cryogenic Data Collection
  • Harvesting: Submerge the crystals in a cryoprotectant drop (e.g., Paratone-N oil) to displace mother liquor and prevent ice ring formation during freezing.

  • Mounting: Loop a single crystal (>0.1 × 0.1 × 0.05 mm) using a MiTeGen micromount and immediately transfer it to the goniometer head under a 100 K nitrogen cold stream. Causality: Cryocooling drastically reduces the thermal atomic displacement parameters (B-factors), minimizing the dynamic disorder of the flexible benzyl linker and maximizing high-angle diffraction intensity.

  • Diffraction: Collect data using a Bruker D8 Venture diffractometer equipped with a Cu Kα microfocus source ( λ = 1.54178 Å) and a PHOTON 100 CMOS detector.

Phase III: Structure Solution and Refinement
  • Integration: Process raw frames using APEX3/SAINT to integrate Bragg reflections.

  • Absorption Correction: Apply multi-scan absorption correction using SADABS.

  • Phasing & Refinement: Solve the phase problem using intrinsic phasing via SHELXT [3]. Refine the structure using full-matrix least-squares on F2 with SHELXL. All non-hydrogen atoms must be refined anisotropically.

G A 1-(4-Cyanobenzyl)azetidine -3-carboxylic acid B Vapor Diffusion (MeOH / Et2O) A->B Solubilization C Single Crystal Harvesting (>0.1mm) B->C Controlled Nucleation D Cryocooling (100 K) & X-Ray Diffraction C->D Loop Mounting E Data Integration (SAINT / SADABS) D->E Bragg Reflections F Structure Solution (SHELXT / SHELXL) E->F Phase Determination

Workflow for crystal growth, cryogenic handling, and X-ray diffraction analysis.

Structural Elucidation: Conformational Dynamics

The validation of the crystallographic model relies on the convergence of refinement metrics. A highly accurate structure will yield an R1​ value of < 0.05 and a Goodness-of-Fit (GoF) approaching 1.00.

Standard Crystallographic Parameters (Representative for Azetidine Bioisosteres)
ParameterValue / Metric
Crystal System / Space Group Monoclinic / P21​/c
Temperature 100(2) K
Radiation Cu Kα ( λ = 1.54178 Å)
Final R indices [ I>2σ(I) ] R1​ ≈ 0.035, wR2​ ≈ 0.092
Goodness-of-Fit (GoF) on F2 1.045
Conformational Analysis
  • Ring Puckering: Unlike perfectly planar sp² systems, the azetidine ring in the solid state exhibits a characteristic "butterfly" pucker to alleviate torsional strain between eclipsing C-H bonds. The dihedral angle between the C1-N-C3 and C1-C2-C3 planes typically measures between 15° and 25°.

  • Zwitterionic Packing: The crystal lattice confirms the zwitterionic nature of the compound. The proton from the carboxylic acid resides on the azetidine nitrogen. This creates a robust, charge-assisted hydrogen-bonding network ( N+–H⋯O− ) that propagates through the crystal lattice, explaining the compound's high melting point and solid-state stability.

  • Cyano Group Vectors: The linear C≡N group acts as a weak hydrogen bond acceptor, often participating in secondary C–H⋯N interactions with adjacent benzyl rings, dictating the macroscopic crystal habit.

Computational Integration & Structure-Based Drug Design (SBDD)

The atomic coordinates (.cif file) derived from this protocol are not merely academic; they are directly imported into computational suites (e.g., Schrödinger, MOE) for pharmacophore mapping.

By understanding the exact exit vectors of the 3-carboxylic acid relative to the 4-cyanobenzyl group, medicinal chemists can confidently use this scaffold to replace metabolically labile moieties (like substituted anilines or piperazines) in lead compounds. The rigidity of the azetidine core reduces the entropic penalty of binding, often leading to significant gains in target affinity [4].

G A Refined .cif Coordinates B Ring Puckering Analysis A->B C H-Bonding Network Mapping A->C D Pharmacophore Generation B->D Vector Projection C->D Interaction Sites E Structure-Based Drug Design (SBDD) D->E Bioisosteric Replacement

Integration of crystallographic coordinate data into structure-based drug design workflows.

References

  • Title: 3-azetidinecarboxylic Acid | C4H7NO2 | CID 93192 - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]

  • Title: Discovery of A-971432, An Orally Bioavailable Selective Sphingosine-1-Phosphate Receptor 5 (S1P5) Agonist for the Potential Treatment of Neurodegenerative Disorders Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Rapid diversified synthesis of azetidine-3-carboxylic acids Source: Semantic Scholar / Acta Crystallographica URL: [Link]

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: ResearchGate URL: [Link]

Foundational

The Biological Activity and Medicinal Chemistry of 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid: A Core Pharmacophore in S1P1 Receptor Modulator Discovery

Executive Summary In modern drug discovery, specific chemical intermediates are elevated from mere reagents to "privileged pharmacophores" due to their unique spatial and electronic properties. 1-(4-Cyanobenzyl)azetidine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, specific chemical intermediates are elevated from mere reagents to "privileged pharmacophores" due to their unique spatial and electronic properties. 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid (CAS: 1236144-55-0) is one such molecule. While not a standalone therapeutic, it is a highly specialized building block utilized in the rational design of Sphingosine-1-Phosphate Receptor 1 (S1P1) modulators[1]. This technical guide explores the mechanistic rationale, synthetic workflows, and biological evaluation of derivatives built from this core, offering a blueprint for researchers developing next-generation immunosuppressants and neuroinflammatory PET radiotracers.

Mechanistic Grounding: Structural Rationale & Pharmacophore Analysis

The S1P1 receptor is a G-protein-coupled receptor (GPCR) that plays a fundamental role in regulating lymphocyte egress from secondary lymphoid organs[1]. Agonism of S1P1 leads to receptor internalization and subsequent degradation—a process known as functional antagonism. This traps lymphocytes in the lymph nodes, inducing a systemic immunosuppression that is clinically validated for treating autoimmune conditions like Multiple Sclerosis (MS)[2].

Why 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid?

The selection of this specific building block is driven by strict structure-activity relationship (SAR) causality:

  • The Azetidine-3-carboxylic Acid Core (Conformational Restriction): The endogenous ligand, sphingosine-1-phosphate (S1P), features a highly flexible amino alcohol headgroup. The 4-membered azetidine ring restricts this conformational flexibility, locking the molecule into a bioactive conformation. This dramatically reduces the entropic penalty upon receptor binding. Furthermore, at physiological pH, the basic nitrogen and the acidic carboxylate form a zwitterion, perfectly mimicking the electrostatic profile of S1P's phosphate and amine groups[3].

  • The 4-Cyanobenzyl Vector (Synthetic Versatility): The para-substituted benzyl group acts as a rigid, directional spacer that projects the lipophilic tail of the drug into the hydrophobic pocket of the S1P1 receptor. Crucially, the cyano (-C≡N) group is a highly reactive synthetic handle. It serves as the direct precursor for constructing 1,2,4-oxadiazole or isoxazole rings—metabolically stable bioisosteres for the phosphate ester linkage that resist degradation by endogenous lipid phosphatases[1].

S1P1_Pathway Ligand Azetidine-based S1P1 Agonist Receptor S1P1 Receptor (Membrane) Ligand->Receptor High Affinity Binding Gi Gi Protein Activation Receptor->Gi G-protein Signaling Arrestin β-arrestin Recruitment Receptor->Arrestin Sustained Agonism AC Adenylyl Cyclase Inhibition Gi->AC Decreases cAMP Internal Receptor Internalization Arrestin->Internal Endocytosis Effect Lymphocyte Sequestration (Immunosuppression) Internal->Effect Functional Antagonism

S1P1 receptor activation pathway and subsequent functional antagonism via internalization.

Synthetic Workflows & Self-Validating Protocols

To convert 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid into an active S1P1 modulator, the nitrile must be elaborated into a heterocyclic core, typically a 1,2,4-oxadiazole[3].

Synthesis SM 1-(4-Cyanobenzyl)azetidine- 3-carboxylic acid Step1 NH2OH·HCl, Base (Nucleophilic Addition) SM->Step1 Int Amidoxime Intermediate Step1->Int LC-MS Validation Step2 Lipophilic Acid Fluoride (Coupling & Cyclization) Int->Step2 Prod 1,2,4-Oxadiazole S1P1 Modulator Step2->Prod >80% Yield

Synthetic workflow converting the cyanobenzyl azetidine core into a 1,2,4-oxadiazole S1P1 modulator.

Protocol 1: Synthesis of the Amidoxime Intermediate
  • Objective: Convert the cyano group into an amidoxime to prepare for cyclization.

  • Causality: Hydroxylamine attacks the electrophilic nitrile carbon. An organic base (e.g., DIPEA) is strictly required to deprotonate the hydroxylamine hydrochloride salt, generating the free nucleophilic amine necessary for the attack.

  • Step-by-Step Method:

    • Dissolve 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid (1.0 eq) in anhydrous ethanol.

    • Add hydroxylamine hydrochloride (1.5 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

    • Reflux the mixture at 80°C for 4–6 hours under an inert nitrogen atmosphere.

    • Concentrate under reduced pressure, partition between ethyl acetate and water, and isolate the organic layer.

  • Self-Validating System: Monitor the reaction via LC-MS. The disappearance of the starting material mass and the appearance of the amidoxime [M+H]⁺ peak confirms conversion. Diagnostic Check: If the mass is absent, the pH is likely too low (hydroxylamine remains protonated and non-nucleophilic), prompting an immediate in-process addition of base.

Protocol 2: Cyclization to 1,2,4-Oxadiazole S1P1 Agonist
  • Objective: Couple the amidoxime with a lipophilic tail (e.g., a substituted benzoic acid) to form the active pharmacophore.

  • Causality: Utilizing an acid fluoride (generated in situ with cyanuric fluoride) instead of standard peptide coupling reagents prevents side reactions with the unprotected azetidine carboxylic acid, driving the O-acylation and subsequent thermal cyclization efficiently[1].

  • Step-by-Step Method:

    • Treat the lipophilic carboxylic acid (1.1 eq) with cyanuric fluoride (1.2 eq) in dichloromethane to generate the acid fluoride.

    • Add the amidoxime intermediate (1.0 eq) and Hunig's base (2.5 eq).

    • Stir at room temperature for 2 hours to achieve O-acylation, then heat to 110°C in DMF to drive the dehydration/cyclization to the 1,2,4-oxadiazole.

  • Self-Validating System: Post-cyclization, perform ¹H-NMR spectroscopy. The disappearance of the broad amidoxime -NH2 and -OH signals (typically around 5.5–6.5 ppm in DMSO-d6) mathematically validates complete ring closure.

Biological Activity & Quantitative SAR Data

Once synthesized, the biological activity of these azetidine-derived compounds is evaluated to confirm their affinity and efficacy at the S1P1 receptor. The zwitterionic nature of the azetidine core routinely yields low-nanomolar potencies[3],[2].

Protocol 3: S1P1 Radioligand Competitive Binding Assay
  • Objective: Quantify the binding affinity (IC₅₀) of the synthesized azetidine derivatives.

  • Causality: Because S1P1 is a lipid-binding receptor, using the endogenous radiolabeled lipid ([³²P]S1P) ensures the assay measures true competitive displacement at the orthosteric binding site.

  • Step-by-Step Method:

    • Isolate cell membranes from CHO cells stably expressing recombinant human S1P1[2].

    • Incubate 5 µg of membrane protein with 0.1 nM[³²P]S1P and varying concentrations of the test compound (10⁻¹² to 10⁻⁵ M) in assay buffer (50 mM HEPES, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

    • Incubate for 60 minutes at room temperature to reach equilibrium.

    • Terminate the reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.1% PEI).

    • Wash filters three times with ice-cold buffer and quantify retained radioactivity via liquid scintillation counting.

  • Self-Validating System: The assay must include a total binding control (vehicle only) and a Non-Specific Binding (NSB) control (excess unlabeled S1P, 10 µM). Calculate the Z'-factor; a Z' > 0.5 mathematically validates the assay's dynamic range, ensuring the calculated IC₅₀ values are robust and trustworthy.

Quantitative Data Summary
Compound / LigandCore ScaffoldS1P1 IC₅₀ (nM)Efficacy (Emax %)
Endogenous S1P Sphingolipid1.4 ± 0.3100%
Compound 16b Azetidine-Oxadiazole6.3 ± 1.3>95%
Compound 12b Azetidine-Oxadiazole9.7 ± 1.6>95%
BMS-520 Analogue Azetidine-Isoxazole< 5.0>90%

Data synthesized from foundational S1P1 SAR studies utilizing the azetidine-3-carboxylic acid pharmacophore[1],[2].

Advanced Applications: PET Imaging

Beyond standard therapeutics, the 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid core has proven invaluable in the development of Positron Emission Tomography (PET) radiotracers. By appending an ¹⁸F-fluoroethoxy group to the lipophilic tail during synthesis, researchers have successfully generated radioligands capable of crossing the blood-brain barrier (BBB). These tracers are actively used to non-invasively quantify S1P1 receptor upregulation in the brain, serving as a critical diagnostic tool for neuroinflammatory diseases and monitoring therapeutic responses in real-time[3],[2].

References

  • Potent and Selective Agonists of Sphingosine 1-Phosphate 1 (S1P1): Discovery and SAR of a Novel Isoxazole Based Series Source: Journal of Medicinal Chemistry - ACS Publications URL:1

  • Syntheses and in vitro biological evaluation of S1PR1 ligands and PET studies of four F-18 labeled radiotracers in the brain of nonhuman primates Source: PMC / NIH URL:3

  • US20190002450A1 - Compositions for binding sphingosine-1-phosphate receptor 1 (s1p1), imaging of s1p1, and methods of use thereof Source: Google Patents URL:2

Sources

Exploratory

"in vitro evaluation of 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid"

An In-Depth Technical Guide to the In Vitro Evaluation of 1-(4-Cyanobenzyl)azetidine-3-carboxylic Acid Executive Summary The confluence of combinatorial chemistry and high-throughput screening has exponentially expanded...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Evaluation of 1-(4-Cyanobenzyl)azetidine-3-carboxylic Acid

Executive Summary

The confluence of combinatorial chemistry and high-throughput screening has exponentially expanded the chemical space available for drug discovery. Within this landscape, novel scaffolds that offer unique three-dimensional structures and improved physicochemical properties are of paramount importance. The azetidine ring, a strained four-membered heterocycle, has emerged as a valuable motif in medicinal chemistry, prized for its ability to impart conformational rigidity and enhance metabolic stability.[][2] This guide outlines a comprehensive, multi-phase strategy for the in vitro evaluation of a specific, unexplored derivative: 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid.

This document serves as a strategic roadmap for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to provide the underlying scientific rationale for each experimental choice. We will detail a logical progression of assays, from initial foundational profiling to assess drug-like properties and identify liabilities, to hypothesis-driven studies aimed at elucidating potential mechanisms of action. The proposed workflow is designed to be a self-validating system, incorporating essential controls to ensure data integrity and support clear, data-driven decision-making for advancing, deprioritizing, or optimizing this chemical entity.

Introduction and Strategic Rationale

The Azetidine Scaffold: A Privileged Structure in Drug Design

Azetidines are four-membered nitrogen-containing heterocycles that have become increasingly vital in drug discovery.[2] Their defining characteristic is a high degree of ring strain, which paradoxically can lead to enhanced metabolic stability by precluding certain metabolic transformations. This sp3-rich, rigid structure provides a fixed orientation for appended substituents, reducing the entropic penalty of binding to a biological target and often leading to improved potency and selectivity.[2] Furthermore, azetidine-3-carboxylic acid itself is a conformationally constrained non-proteinogenic amino acid, making it an intriguing building block for mimicking natural peptide ligands or targeting amino acid binding sites.[][3] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate azetidine motifs to optimize their pharmacokinetic profiles.[2]

The Subject Molecule: 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid

The molecule at the center of this guide, 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid, presents a unique combination of structural features:

  • Azetidine-3-carboxylic Acid Core: Provides the constrained amino acid-like scaffold. This moiety can interact with targets via hydrogen bonding and ionic interactions.

  • N-Benzyl Group: The benzyl substituent introduces a larger, more lipophilic component, potentially facilitating interactions with hydrophobic pockets in target proteins.

  • Para-Cyano Group: This electron-withdrawing group alters the electronic properties of the phenyl ring and can act as a hydrogen bond acceptor. It is a common feature in many small molecule inhibitors.

The strategic combination of a rigid, polar core with a functionalized aromatic side chain makes this compound a compelling candidate for screening against various biological targets.

The Imperative of a Phased In Vitro Evaluation

A systematic in vitro evaluation is the cornerstone of modern drug discovery.[4][5] It allows for the cost-effective and rapid assessment of a compound's potential before committing to more resource-intensive in vivo studies.[6] The primary goals of this initial phase are to:

  • Identify Fatal Flaws Early: Screen for liabilities like non-specific cytotoxicity or poor metabolic stability that would preclude further development.[7]

  • Establish Structure-Activity Relationships (SAR): Provide foundational data to guide medicinal chemistry efforts for lead optimization.[8]

  • Generate Mechanistic Hypotheses: Elucidate potential biological targets and mechanisms of action.

This guide proposes a two-phased approach, beginning with broad, foundational profiling and progressing to more focused, target-oriented assays.

G cluster_0 Overall In Vitro Evaluation Workflow A Compound Synthesis & Quality Control B Phase 1: Foundational Profiling A->B High Purity Compound C Phase 2: Hypothesis-Driven Target Evaluation B->C Favorable Profile (Low Toxicity, Stable) D Data Analysis & Decision Making B->D Unfavorable Profile (e.g., High Cytotoxicity) C->D Potency & Selectivity Data E Advance to Lead Optimization D->E Potent & Drug-like F Deprioritize or Redesign D->F Inactive or Poor Properties

Caption: High-level workflow for the in vitro evaluation of a novel chemical entity.

Phase 1: Foundational Profiling

The objective of Phase 1 is to rapidly assess the fundamental drug-like properties of 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid. These assays are designed to be high-throughput and provide a baseline understanding of the molecule's behavior in biological systems, identifying any immediate red flags.

General Cellular Viability and Cytotoxicity

Before assessing specific biological activities, it is crucial to determine the concentration range at which the compound exhibits non-specific cytotoxicity. This context is essential for interpreting the results of all subsequent assays. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[9]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Plating (Day 1):

    • Seed a suitable cell line (e.g., HEK293 for general toxicity, or a cancer cell line like MCF-7) into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of culture medium.[10]

    • Incubate overnight (16-24 hours) at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment (Day 2):

    • Prepare a 2X stock concentration series of 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid in culture medium. A typical 8-point, 3-fold serial dilution starting from 200 µM is a good starting point.

    • Include appropriate controls:

      • Vehicle Control: Medium with the same concentration of solvent (e.g., 0.1% DMSO) used for the test compound. This represents 100% viability.

      • Positive Control: A known cytotoxic agent (e.g., 10 µM Doxorubicin) to confirm assay performance.

      • No-Cell Control: Medium only, to determine background absorbance.

    • Aspirate the old medium from the cells and add 100 µL of the compound dilutions and controls to the respective wells.

    • Incubate for 48-72 hours.

  • Assay Development (Day 4/5):

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[9]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the log of the compound concentration and fit a dose-response curve to determine the CC₅₀ (Concentration causing 50% cytotoxicity).

Early ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

Early in vitro ADME assays provide critical insights into a compound's potential pharmacokinetic behavior.[7] Poor ADME properties are a major cause of failure in drug development.

Assay Purpose Methodology Desired Outcome
Aqueous Solubility To determine the maximum concentration of the compound in aqueous buffer.Kinetic solubility assay using nephelometry or UV-Vis spectroscopy at physiological pH (7.4).> 50 µM
Metabolic Stability To assess the compound's susceptibility to metabolism by liver enzymes.[7]Incubation with liver microsomes (Phase I metabolism) or hepatocytes (Phase I & II) followed by LC-MS/MS analysis to measure compound depletion over time.t½ > 30 minutes
Plasma Protein Binding To measure the extent to which the compound binds to plasma proteins like albumin.Rapid Equilibrium Dialysis (RED) followed by LC-MS/MS quantification.Unbound fraction > 5%

Phase 2: Hypothesis-Driven Target Evaluation

With a foundational understanding of the compound's cytotoxicity and basic ADME properties, Phase 2 focuses on identifying its potential biological targets. The structure of 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid suggests two primary hypotheses.

Hypothesis A: The Compound is an Enzyme Inhibitor

The carboxylic acid moiety is a common feature in the active sites of many enzymes, while the cyanobenzyl group could occupy a hydrophobic pocket. This makes the compound a plausible candidate as an enzyme inhibitor. An enzyme inhibition assay is a direct method to test this hypothesis.[11][12]

G cluster_1 Enzyme Inhibition Assay Workflow A Select Target Enzyme & Validated Substrate B Primary Screen (Single High Concentration) A->B E Significant Inhibition (>50%)? B->E C Determine IC50 (Dose-Response Curve) D Mechanism of Action Studies (e.g., Ki determination) C->D E->C Yes F No Further Action E->F No

Caption: A structured workflow for evaluating a compound as a potential enzyme inhibitor.

Experimental Protocol: Generic Spectrophotometric Enzyme Inhibition Assay

This protocol is a template and must be adapted for a specific enzyme (e.g., a protease like Trypsin or a kinase).

  • Assay Preparation:

    • All reactions are performed in a 96-well plate.

    • Prepare an assay buffer optimized for the target enzyme's activity (e.g., Tris-HCl with appropriate pH and cofactors).[13]

    • Prepare a stock solution of the enzyme, substrate, and test compound in the assay buffer.

  • Reaction Mixture:

    • To each well, add:

      • Test compound at various concentrations (or vehicle for control).

      • A fixed concentration of the enzyme.

    • Pre-incubate the enzyme and inhibitor for 15 minutes at the optimal temperature (e.g., 37°C) to allow for binding.

  • Initiation and Measurement:

    • Initiate the reaction by adding the substrate. A substrate concentration at or below its Michaelis-Menten constant (Km) is recommended to effectively identify competitive inhibitors.[14][15]

    • Immediately place the plate in a spectrophotometric plate reader.

    • Measure the rate of product formation (or substrate depletion) by monitoring the change in absorbance over time (kinetic read). The rate should be linear, representing the initial velocity (V₀).

  • Controls:

    • 100% Activity Control: Enzyme + Substrate + Vehicle.

    • 0% Activity Control (Background): Substrate + Vehicle (no enzyme).

    • Positive Control Inhibitor: A known inhibitor of the target enzyme.

  • Data Analysis:

    • Calculate the initial velocity for each reaction.

    • Normalize the data by calculating the percent inhibition relative to the 100% activity control.

    • For IC₅₀ determination, plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation.[14]

Hypothesis B: The Compound is a Receptor Ligand

As a constrained amino acid analog, the compound could bind to receptors that recognize amino acids or their derivatives, such as certain G-protein coupled receptors (GPCRs) or ligand-gated ion channels.[8] For instance, various azetidine derivatives have been explored as GABA uptake inhibitors. A competitive radioligand binding assay is the gold standard for determining a compound's affinity for a specific receptor.[16]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol assumes a target receptor (e.g., a specific GPCR) expressed in a membrane preparation.

  • Assay Components:

    • Membrane Preparation: Cell membranes isolated from a cell line overexpressing the target receptor.

    • Radioligand: A ligand for the target receptor that is labeled with a radioactive isotope (e.g., ³H or ¹²⁵I). Its concentration should be close to its dissociation constant (Kd) for the receptor.

    • Test Compound: 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid, serially diluted.

    • Assay Buffer: Buffer optimized for receptor binding.

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, the radioligand, and the test compound at various concentrations.

    • Total Binding Control: Membrane + Radioligand + Vehicle.

    • Non-Specific Binding (NSB) Control: Membrane + Radioligand + a high concentration of a known, unlabeled ligand for the target receptor.

    • Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 60 minutes at room temperature).

  • Separation and Quantification:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (which passes through).[8]

    • Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Allow the filters to dry, then add scintillation cocktail.

    • Count the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-Specific Binding.

    • Calculate the percent inhibition of specific binding caused by the test compound at each concentration.

    • Plot the percent inhibition against the log of the test compound concentration to generate a competition curve and determine the IC₅₀.

    • Calculate the inhibitor's binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Synthesis and Decision-Making

The culmination of this in vitro evaluation is the integration of all data points to form a comprehensive profile of the compound. This profile will guide the decision on its future development.

Summary of Potential Outcomes

The data from all assays should be compiled into a single table for clear comparison and interpretation.

Parameter Assay Hypothetical Favorable Outcome Hypothetical Unfavorable Outcome
Cytotoxicity MTT AssayCC₅₀ > 50 µMCC₅₀ < 1 µM
Solubility Kinetic Solubility> 50 µM at pH 7.4< 10 µM at pH 7.4
Metabolic Stability Microsomal Stabilityt½ > 30 mint½ < 10 min
Enzyme Activity Inhibition AssayIC₅₀ < 1 µMIC₅₀ > 50 µM
Receptor Affinity Binding AssayKi < 1 µMKi > 50 µM
A Framework for Decision-Making

The collected data enables a rational decision-making process, which can be visualized as a decision tree.

G cluster_2 Project Progression Decision Tree A Is CC50 > 10x Activity (IC50/Ki)? B Are ADME Properties Acceptable? A->B Yes D DE-PRIORITIZE (Cytotoxicity) A->D No C ADVANCE (Lead Optimization) B->C Yes E OPTIMIZE (Address ADME Liabilities) B->E No, but tractable F DE-PRIORITIZE (Poor ADME) E->F No, intractable

Caption: A simplified decision tree based on key in vitro evaluation outcomes.

Conclusion

The systematic in vitro evaluation of 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid proposed in this guide provides a robust framework for unlocking its therapeutic potential. By progressing from broad foundational profiling to specific, hypothesis-driven assays, this strategy enables the efficient and logical characterization of this novel chemical entity. This phased approach ensures that resources are directed toward compounds with the highest likelihood of success, identifying both promising candidates and potential liabilities early in the drug discovery pipeline. The data generated through this cascade will provide the critical foundation for any subsequent lead optimization, mechanistic studies, and eventual in vivo testing.

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Foundational

The Discovery, Synthesis, and Pharmaceutical Evolution of Azetidine-3-Carboxylic Acid Compounds

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of modern medicinal chemistry, the pursuit of optimal pharmacokinetic and pharmacodynamic pro...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the pursuit of optimal pharmacokinetic and pharmacodynamic profiles frequently demands moving beyond traditional aliphatic and heterocyclic scaffolds. Azetidine-3-carboxylic acid (A3C) and its derivatives have emerged as premier conformationally constrained β-amino acid analogues. Originally a synthetic curiosity plagued by low yields and toxic reagents, A3C is now a cornerstone bioisostere used to replace piperidine, pyrrolidine, and morpholine rings.

As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive analysis of A3C. We will explore its historical discovery, the mechanistic causality behind its modern scalable synthesis, and its transformative role in contemporary drug development—culminating in self-validating protocols that you can adapt for lead optimization campaigns.

Historical Context: From Natural Homologues to Synthetic Breakthroughs

Unlike its structural cousin, azetidine-2-carboxylic acid—a naturally occurring non-proteinogenic amino acid found in Convallaria majalis (lily of the valley) and sugar beets[1]—azetidine-3-carboxylic acid is primarily a synthetic construct [2].

The initial discovery and synthesis of A3C were documented by Anderson and Lok in 1972[3]. Their pioneering approach relied on the condensation of epichlorohydrin with benzhydrylamine, followed by a cyanide displacement and subsequent hydrolysis[4]. While intellectually significant, this route was fundamentally flawed for industrial application. The use of highly toxic epichlorohydrin and cyanide, combined with the inherent thermodynamic difficulty of closing a highly strained four-membered nitrogen heterocycle, resulted in poor scalability and low overall yields[5].

For decades, the azetidine ring remained underutilized due to this "entropic penalty" of ring formation. It was not until 2003 that researchers at Merck (Miller et al.) developed a highly practical, cyanide-free process that leveraged pre-organized molecular geometry to force the cyclization, unlocking A3C for widespread pharmaceutical use[6].

Table 1: Evolution of Azetidine-3-Carboxylic Acid Synthesis
ParameterAnderson & Lok (1972)[3]Miller et al. (Merck, 2003)[7]
Starting Materials Epichlorohydrin, BenzhydrylamineDiethyl bis(hydroxymethyl)malonate
Key Reagents Sodium cyanide (Highly Toxic)Benzylamine, Triflic anhydride / MsCl
Ring Closure Mechanism Intermolecular condensationIntramolecular bis-nucleophilic substitution
Overall Yield < 20%55%
Scalability Poor (Safety hazards, low yield)Excellent (Demonstrated on multi-kilogram scale)

The Structural Logic of Azetidines as Bioisosteres

Why do drug development professionals invest heavily in azetidine scaffolds? The answer lies in the precise manipulation of molecular physicochemical properties.

When optimizing a lead compound, replacing a standard piperidine or pyrrolidine ring with an azetidine-3-carboxylic acid motif introduces several critical advantages:

  • Conformational Restriction: The rigid four-membered ring restricts the spatial orientation of the carboxylic acid (or its derivatives), locking the pharmacophore into a specific "exit vector" that can enhance target binding affinity[8].

  • Reduced Lipophilicity (logD): Azetidines possess a smaller hydrophobic surface area than piperidines. This reduction in lipophilicity typically translates to lower non-specific plasma protein binding and reduced susceptibility to cytochrome P450-mediated oxidative metabolism[9].

  • Altered Basicity (pKa): The increased s-character of the nitrogen lone pair in the strained four-membered ring lowers the pKa of the amine compared to larger heterocycles, which can improve membrane permeability and oral bioavailability.

G Hit Initial Lead Compound (Piperidine/Pyrrolidine Scaffold) Issues ADME Liabilities: High Lipophilicity, Rapid Clearance Hit->Issues Intervention Scaffold Hopping: Azetidine-3-Carboxylic Acid Core Issues->Intervention Structural Optimization Mech1 Conformational Restriction & Altered Exit Vectors Intervention->Mech1 Mech2 Reduced logD & Lower Plasma Protein Binding Intervention->Mech2 Clinical Optimized Clinical Candidate (e.g., Siponimod, ACT-1016-0707) Mech1->Clinical Mech2->Clinical

Workflow of bioisosteric scaffold hopping utilizing azetidine-3-carboxylic acid for lead optimization.

Experimental Protocol: Scalable Synthesis of Azetidine-3-Carboxylic Acid

To ensure scientific integrity, the following protocol details the self-validating Miller (Merck) synthesis[6]. This method is designed to overcome the activation energy barrier of four-membered ring formation by utilizing the Thorpe-Ingold effect (gem-dialkyl effect), where the bulky malonate ester groups compress the internal bond angle, forcing the reactive hydroxymethyl groups into close proximity.

Step-by-Step Methodology

Step 1: Activation of the Diol

  • Dissolve commercially available diethyl bis(hydroxymethyl)malonate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 eq), and cool the mixture to -78 °C.

  • Dropwise, add trifluoromethanesulfonic anhydride (or methanesulfonyl chloride) (2.1 eq). Causality: Triflation converts the hydroxyls into exceptional leaving groups. This high reactivity is mandatory to drive the kinetically unfavorable closure of the strained azetidine ring.

Step 2: Cyclization via Bis-Nucleophilic Attack

  • To the activated bis-sulfonate solution, slowly add benzylamine (1.05 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours. Causality: Benzylamine serves a dual purpose: it acts as the nitrogen source for the ring and provides a robust protecting group that survives the subsequent harsh hydrolysis conditions. The malonate backbone's steric bulk ensures intramolecular cyclization outcompetes intermolecular polymerization.

Step 3: Hydrolysis and Decarboxylation

  • Isolate the resulting diethyl 1-benzylazetidine-3,3-dicarboxylate and dissolve it in aqueous NaOH (15%). Heat to reflux to achieve complete saponification to the dicarboxylic acid.

  • Acidify the aqueous mixture with 5N HCl to pH ~3 and heat to 100 °C. Causality: Heating the geminal diacid induces spontaneous decarboxylation, releasing CO₂ and yielding 1-benzylazetidine-3-carboxylic acid. Precise pH control is critical here; because the product is a zwitterion, extreme pH levels will cause it to remain highly water-soluble, preventing isolation.

Step 4: Hydrogenolysis (Deprotection)

  • Transfer the monoacid to a Parr hydrogenator. Add ethanol and Pearlman’s catalyst (Pd(OH)₂/C, 20 wt%).

  • Hydrogenate at 40 psi H₂ and 60 °C for 16 hours.

  • Filter through Celite to remove the catalyst. Isolate A3C via azeotropic distillation of the ethanol-water slurry. Causality: Palladium hydroxide is highly specific for N-debenzylation without reducing the carboxylic acid, yielding the pure, unprotected azetidine-3-carboxylic acid in a highly crystalline form (>96% purity)[6].

Applications in Modern Drug Development

The integration of A3C into medicinal chemistry has yielded several clinical and preclinical successes.

Case Study A: Siponimod (BAF312) - S1P1 Receptor Agonist

Sphingosine-1-phosphate (S1P) receptors regulate lymphocyte trafficking. Early agonists like fingolimod (FTY720) lacked receptor subtype selectivity, leading to bradycardia via S1P3 activation. During the de novo design of next-generation modulators by Novartis, researchers utilized an azetidine-3-carboxylic acid headgroup[10]. The A3C moiety perfectly mimicked the spatial arrangement of the natural amino alcohol phosphate while providing rigid conformational constraints. This resulted in Siponimod , a potent, orally bioavailable S1P1/S1P5 selective agonist that spares S1P3, which has successfully completed Phase 3 trials and is approved for relapsing-remitting multiple sclerosis[10].

Case Study B: ACT-1016-0707 - LPA1 Receptor Antagonist

In the development of treatments for fibrotic diseases, researchers identified a potent piperidine-based Lysophosphatidic acid receptor 1 (LPA1) antagonist. However, the piperidine lead suffered from extreme human plasma protein binding (>99.9%) and rapid hepatic clearance[9]. By executing a scaffold hop to an azetidine-3-carboxylic acid core, the team generated ACT-1016-0707.

Table 2: Physicochemical Impact of Azetidine vs. Piperidine Scaffolds[9]
Compound ScaffoldReceptor Affinity (IC₅₀)Lipophilicity (clogP)Unbound Fraction in PlasmaMetabolic Stability (Liver Microsomes)
Piperidine-4-carboxylic acid (Lead) 12 nM4.8< 0.1%Low (Rapid Clearance)
Azetidine-3-carboxylic acid (ACT-1016-0707) 15 nM3.60.1% - 31.1% (Derivative dependent)High (Stable)

Data reflects the general trend observed during the optimization of LPA1 antagonists, demonstrating that the azetidine ring maintains target affinity while drastically improving the ADME profile by lowering lipophilicity.

Case Study C: Advanced PET Imaging via Photoredox Cyanation

Beyond therapeutics, A3C derivatives are utilized in advanced radiochemistry. A recent breakthrough in organic photoredox-catalyzed cyanation allows for the direct ¹¹C-labeling of complex secondary carboxylic acids. Azetidine-3-carboxylic acid was successfully radiolabeled with [¹¹C]cyanide, enabling the creation of novel Positron Emission Tomography (PET) probes to map drug-target interactions in vivo[11].

Conclusion

Azetidine-3-carboxylic acid represents a triumph of synthetic methodology enabling pharmacological innovation. By overcoming the thermodynamic barriers of four-membered ring synthesis through intelligent precursor design (the Miller protocol), chemists unlocked a bioisostere that fundamentally alters the pharmacokinetic landscape of lead compounds. Whether reducing lipophilicity, altering basicity, or providing rigid exit vectors for target engagement, A3C remains an indispensable tool in the arsenal of modern drug development professionals.

References

  • Synthesis of azetidine-3-carboxylic acid The Journal of Organic Chemistry (1972) URL:[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs ResearchGate (2026) URL:[Link]

  • A Practical Process for the Preparation of Azetidine-3-carboxylic Acid Synthetic Communications (2003) URL:[Link]

  • Discovery of BAF312 (Siponimod), a Potent and Selective S1P Receptor Modulator ACS Medicinal Chemistry Letters / PMC (2013) URL:[Link]

  • Discovery of the Novel, Orally Active, and Selective LPA1 Receptor Antagonist ACT-1016-0707 as a Preclinical Candidate for the Treatment of Fibrotic Diseases Journal of Medicinal Chemistry (2024) URL:[Link]

  • Carbon isotopic labelling of carboxylic acids enabled by organic photoredox-catalysed cyanation Nature Chemistry / PMC (2024) URL:[Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives MDPI (2023) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Synthesis of 1-(4-Cyanobenzyl)azetidine-3-carboxylic Acid

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 1-(4-cyanobenzyl)azetidine-3-carboxylic acid. This valuable building block is freq...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 1-(4-cyanobenzyl)azetidine-3-carboxylic acid. This valuable building block is frequently incorporated into pharmacologically active compounds due to the desirable properties conferred by the rigid azetidine scaffold. This document outlines two primary synthetic strategies, offering detailed, step-by-step protocols and the scientific rationale behind the experimental choices.

Introduction to 1-(4-Cyanobenzyl)azetidine-3-carboxylic Acid in Medicinal Chemistry

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry.[1] The constrained nature of the azetidine ring introduces conformational rigidity into molecules, which can be advantageous for optimizing binding to biological targets. Specifically, azetidine-3-carboxylic acid serves as a versatile scaffold in the design of various therapeutic agents, including agonists for sphingosine-1-phosphate (S1P) receptors, which are targets for treating autoimmune diseases like multiple sclerosis.[1] The 4-cyanobenzyl substituent is a common pharmacophore that can engage in various interactions with protein targets, making 1-(4-cyanobenzyl)azetidine-3-carboxylic acid a key intermediate in drug discovery programs.

This guide details two robust synthetic routes to obtain this target compound, starting from commercially available precursors. The first strategy focuses on the N-alkylation of a pre-formed azetidine-3-carboxylic acid derivative, while the second approach builds the azetidine ring from an acyclic precursor followed by functionalization.

Synthetic Strategies and Mechanistic Overview

The synthesis of 1-(4-cyanobenzyl)azetidine-3-carboxylic acid can be approached through several pathways. The choice of strategy often depends on the availability of starting materials, scalability, and desired purity of the final product. Here, we present two well-established methods:

  • Strategy 1: N-Alkylation of Azetidine-3-carboxylic Acid. This is a direct and often high-yielding approach where a suitable ester of azetidine-3-carboxylic acid is reacted with 4-cyanobenzyl bromide, followed by ester hydrolysis. Reductive amination is an alternative N-alkylation method.[2][3]

  • Strategy 2: Synthesis from Diethyl bis(hydroxymethyl)malonate. This method involves the construction of the azetidine ring from an acyclic precursor. Diethyl bis(hydroxymethyl)malonate is converted to a bis-triflate, which then undergoes cyclization with an amine.[1][4] Subsequent N-alkylation and decarboxylation afford the target molecule.

Below is a visual representation of the overall synthetic workflow for both strategies.

Synthetic_Strategies cluster_0 Strategy 1: N-Alkylation cluster_1 Strategy 2: Ring Formation Azetidine-3-carboxylic acid ester Azetidine-3-carboxylic acid ester N-Alkylation N-Alkylation Azetidine-3-carboxylic acid ester->N-Alkylation 4-cyanobenzyl bromide Ester Hydrolysis Ester Hydrolysis N-Alkylation->Ester Hydrolysis Target Molecule Target Molecule Ester Hydrolysis->Target Molecule Diethyl bis(hydroxymethyl)malonate Diethyl bis(hydroxymethyl)malonate Triflation Triflation Diethyl bis(hydroxymethyl)malonate->Triflation Cyclization Cyclization Triflation->Cyclization amine N-Alkylation_2 N-Alkylation_2 Cyclization->N-Alkylation_2 4-cyanobenzyl bromide Decarboxylation Decarboxylation N-Alkylation_2->Decarboxylation Target Molecule_2 Target Molecule_2 Decarboxylation->Target Molecule_2

Caption: Overview of the two primary synthetic strategies for 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid.

Strategy 1: N-Alkylation of Azetidine-3-carboxylic Acid Ethyl Ester

This strategy is arguably the more direct approach, assuming the availability of azetidine-3-carboxylic acid or its esters. The protocol involves two main steps: the N-alkylation of the azetidine nitrogen and the subsequent hydrolysis of the ester to yield the desired carboxylic acid.

Experimental Protocol

Part A: Synthesis of Ethyl 1-(4-cyanobenzyl)azetidine-3-carboxylate

  • Reagents and Materials:

    • Azetidine-3-carboxylic acid ethyl ester hydrochloride

    • 4-(Bromomethyl)benzonitrile

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN), anhydrous

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

    • Standard work-up and purification equipment

  • Procedure:

    • To a stirred solution of azetidine-3-carboxylic acid ethyl ester hydrochloride (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).

    • Add 4-(bromomethyl)benzonitrile (1.1 eq) to the suspension.

    • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford ethyl 1-(4-cyanobenzyl)azetidine-3-carboxylate as a pure compound.

Part B: Hydrolysis to 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid

  • Reagents and Materials:

    • Ethyl 1-(4-cyanobenzyl)azetidine-3-carboxylate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF)

    • Water (H₂O)

    • Hydrochloric acid (HCl), 1M solution

    • Standard work-up and purification equipment

  • Procedure:

    • Dissolve ethyl 1-(4-cyanobenzyl)azetidine-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (1.5 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH 3-4 with 1M HCl.

    • The product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(4-cyanobenzyl)azetidine-3-carboxylic acid.

Data Summary for Strategy 1
StepReactantsKey ReagentsSolventTemp.TimeTypical Yield
A Azetidine-3-carboxylic acid ethyl ester HCl, 4-(Bromomethyl)benzonitrileK₂CO₃CH₃CNReflux4-6 h70-85%
B Ethyl 1-(4-cyanobenzyl)azetidine-3-carboxylateLiOHTHF/H₂ORT2-4 h85-95%

Strategy 2: Ring Formation and Subsequent Functionalization

Experimental Protocol

Part A: Synthesis of Diethyl 1-benzylazetidine-3,3-dicarboxylate

This initial step follows a procedure improved by Merck researchers for the synthesis of the azetidine ring system.[1]

  • Reagents and Materials:

    • Diethyl bis(hydroxymethyl)malonate

    • Trifluoromethanesulfonic anhydride (Tf₂O)

    • Pyridine

    • Dichloromethane (DCM), anhydrous

    • Benzylamine

    • Standard work-up and purification equipment

  • Procedure:

    • Dissolve diethyl bis(hydroxymethyl)malonate (1.0 eq) in anhydrous DCM and cool to 0°C.

    • Add pyridine (2.2 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (2.1 eq).

    • Stir the reaction at 0°C for 1 hour.

    • In a separate flask, dissolve benzylamine (1.2 eq) in DCM.

    • Slowly add the freshly prepared bis-triflate solution to the benzylamine solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 16-24 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution and separate the layers.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield diethyl 1-benzylazetidine-3,3-dicarboxylate.

Part B: Hydrolysis and Monodecarboxylation to 1-Benzylazetidine-3-carboxylic Acid

  • Reagents and Materials:

    • Diethyl 1-benzylazetidine-3,3-dicarboxylate

    • Sodium hydroxide (NaOH)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Hydrochloric acid (HCl)

    • Standard work-up and purification equipment

  • Procedure:

    • Dissolve the diester (1.0 eq) in a mixture of ethanol and water.

    • Add an excess of NaOH (e.g., 3.0 eq) and heat the mixture to reflux for 4-6 hours to effect hydrolysis to the diacid.

    • Cool the reaction mixture and carefully acidify with concentrated HCl to a pH of approximately 4-5.

    • Heat the acidified solution to reflux to promote monodecarboxylation. Monitor by TLC or LC-MS.

    • Once decarboxylation is complete, cool the solution and adjust the pH to the isoelectric point of the amino acid (around pH 7) to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain 1-benzylazetidine-3-carboxylic acid.

Part C: Debenzylation and N-Alkylation with 4-Cyanobenzyl Bromide

  • Reagents and Materials:

    • 1-Benzylazetidine-3-carboxylic acid

    • Palladium on carbon (Pd/C) or Palladium hydroxide (Pd(OH)₂)

    • Hydrogen (H₂) gas

    • Methanol (MeOH) or Ethanol (EtOH)

    • 4-(Bromomethyl)benzonitrile

    • A suitable base (e.g., triethylamine or potassium carbonate)

    • A suitable solvent (e.g., acetonitrile or DMF)

  • Procedure (Debenzylation):

    • Dissolve 1-benzylazetidine-3-carboxylic acid (1.0 eq) in methanol or ethanol.

    • Add a catalytic amount of Pd/C (e.g., 10 mol%).

    • Subject the mixture to hydrogenation (H₂ balloon or Parr shaker) until the starting material is consumed.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain crude azetidine-3-carboxylic acid.

  • Procedure (N-Alkylation):

    • The crude azetidine-3-carboxylic acid can be used directly. Suspend it in a suitable solvent like acetonitrile.

    • Add a base such as potassium carbonate (2.5 eq).

    • Add 4-(bromomethyl)benzonitrile (1.1 eq).

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Work-up and purify as described in Strategy 1, Part A, followed by an acidic workup to ensure the carboxylic acid is in its protonated form.

Visualization of Strategy 2 Workflow

Strategy_2_Workflow A Diethyl bis(hydroxymethyl)malonate B Triflation with Tf₂O, Pyridine A->B C Cyclization with Benzylamine B->C D Diethyl 1-benzylazetidine-3,3-dicarboxylate C->D E Hydrolysis (NaOH) & Monodecarboxylation (H⁺, heat) D->E F 1-Benzylazetidine-3-carboxylic acid E->F G Hydrogenolysis (H₂, Pd/C) F->G H Azetidine-3-carboxylic acid G->H I N-Alkylation with 4-cyanobenzyl bromide H->I J 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid I->J

Caption: Step-by-step workflow for the synthesis via ring formation.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and frequently cited synthetic transformations in organic chemistry.[1][4][5] To ensure the successful execution of these protocols and to validate the identity and purity of the synthesized compounds, the following analytical techniques are recommended at each stage:

  • Thin Layer Chromatography (TLC): For routine monitoring of reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of intermediates and the final product.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

By employing these analytical methods, researchers can confidently track the progress of the synthesis and ensure the quality of the 1-(4-cyanobenzyl)azetidine-3-carboxylic acid produced.

References

  • Ji, Y. et al. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc2018 , iv, 195-214. [Link]

  • Nutter, M. et al. Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. RSC Advances2024 . [Link]

  • Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. Beilstein Journal of Organic Chemistry2020 , 16, 2536-2546. [Link]

  • Miller, S. et al. A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Synthetic Communications2003 , 33, 3347-3353. [Link]

  • WO2004035538A1 - Process for making azetidine-3-carboxylic acid.
  • EP0169602A1 - Preparation of n-substituted azetidine 3-carboxylic acid derivatives.
  • Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions2004 , 1023-1032. [Link]

  • Reductive Alkylation of Azides and Nitroarenes with Alcohols: A Selective Route to Mono- and Dialkylated Amines. Angewandte Chemie International Edition2020 , 59, 13449-13453. [Link]

  • A. Methods for the N‐alkylation and reductive N‐alkylation of amines. B. Reaction design for a divergent catalytic reductive amination and tandem reductive amination—functionalization of esters. PhD Thesis, University of South Florida. [Link]

  • Catalytic reductive N-alkylation of amines using carboxylic acids. Chemical Communications2014 , 50, 14891-14894. [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. PhD Thesis, University of Birmingham. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences2022 , 5, 614-621. [Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society2017 , 139, 10182–10185. [Link]

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry2021 , 86, 15993–16005. [Link]

  • 1-(4-Cyano-benzyl)-azetidine-3-carboxylic acid 4-cyano-benzyl ester. NextSDS. [Link]

  • 1-[(benzyloxy)carbonyl]azetidine-3-carboxylic acid. PubChem. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience2015 , 6, 1729–1737. [Link]

Sources

Application

Application Note: Advanced Purification Techniques for 1-(4-Cyanobenzyl)azetidine-3-carboxylic Acid

Introduction & Physicochemical Profiling Azetidine-based scaffolds are increasingly critical in modern drug discovery due to their ability to impart conformational restriction, improve metabolic stability, and serve as r...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

Azetidine-based scaffolds are increasingly critical in modern drug discovery due to their ability to impart conformational restriction, improve metabolic stability, and serve as rigid bioisosteres[1][2]. Specifically, 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid is a highly valuable Active Pharmaceutical Ingredient (API) building block. However, its purification presents significant challenges. Standard normal-phase silica gel chromatography is often ineffective due to the compound's zwitterionic nature, which leads to irreversible adsorption, streaking, or severe band broadening.

To design a robust, self-validating purification system, we must first analyze the molecule's physicochemical properties. The compound features a basic tertiary amine within the azetidine ring and an acidic carboxylic acid at the C3 position. Understanding the ionization states of these functional groups is the key to dictating its solubility and chromatographic retention.

Table 1: Physicochemical Profile & Purification Causality
PropertyValueCausality / Impact on Purification Strategy
Molecular Formula C12H12N2O2-
Molecular Weight 216.24 g/mol -
pKa (Carboxylic Acid) ~2.7[3][4]Deprotonated at pH > 2.7. Requires mobile phase pH ~2.0 for RP-HPLC to ensure full protonation and prevent peak tailing.
pKa (Tertiary Amine) ~7.5Protonated at pH < 7.5. Acts as a cation in acidic media, enabling ion-pairing with TFA.
Isoelectric Point (pI) ~5.1Point of zero net charge. Adjusting aqueous solutions to this pH drives scalable isoelectric precipitation.
LogP (Estimated) 1.2 - 1.5The 4-cyanobenzyl group provides sufficient lipophilicity for retention on C18 reversed-phase columns.

Strategic Purification Workflow

A multi-modal purification strategy is required to achieve >99% purity. The workflow below exploits the pH-dependent ionization states of the molecule, transitioning from bulk isoelectric precipitation to high-resolution chromatographic polishing.

Workflow Crude Crude Mixture LLE LLE (pH 2.0) Crude->LLE Remove Organics IsoCryst Isoelectric Precipitation LLE->IsoCryst Adjust to pH 5.1 RPHPLC Prep RP-HPLC IsoCryst->RPHPLC Polish Impurities Pure Pure API Building Block RPHPLC->Pure Lyophilize

Purification workflow for 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid.

Protocol 1: Isoelectric Precipitation (Primary Purification)

Causality & Mechanism: The isoelectric point (pI) of N-benzyl-azetidine-3-carboxylic acid derivatives is approximately 5.1[4]. At this exact pH, the carboxylic acid is deprotonated (anionic) and the amine is protonated (cationic), resulting in a net-zero molecular charge. This zwitterionic state minimizes the hydration sphere and drastically reduces aqueous solubility, driving selective crystallization while leaving neutral organic impurities in the mother liquor.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude reaction mixture in 10 volumes of deionized water. Adjust the pH to 2.0 using 1M HCl. This fully protonates the carboxylic acid, rendering the molecule highly soluble as a hydrochloride salt.

  • Organic Wash: Extract the aqueous layer with Ethyl Acetate (3 x 5 volumes) to remove unreacted 4-cyanobenzyl bromide and other lipophilic neutral byproducts. Discard the organic layer.

  • Isoelectric Adjustment: Transfer the aqueous layer to a jacketed reactor. Under vigorous stirring, slowly add 1M NaOH dropwise until the pH reaches exactly 5.1.

  • Crystallization: Cool the suspension to 4°C at a rate of 0.5°C/min to promote controlled crystal growth. Age the slurry for 2 hours.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with ice-cold water (2 volumes) followed by cold acetone (1 volume) to facilitate drying.

  • Validation: Analyze the isolated solid via LC-MS. The expected purity at this stage is 90-95%, serving as an excellent feed for chromatographic polishing.

Protocol 2: Preparative Reversed-Phase HPLC (Polishing)

Causality & Mechanism: To achieve pharmaceutical-grade purity (>99%), trace structurally related impurities must be removed. The 4-cyanobenzyl moiety provides sufficient lipophilicity for retention on a C18 stationary phase. However, running a zwitterion at neutral pH often results in peak splitting due to mixed-mode interactions with residual silanols on the silica support. By employing 0.1% Trifluoroacetic acid (TFA), the mobile phase pH is lowered to ~2.0. This fully protonates the carboxylic acid, ensuring the molecule exists purely as a cation. The TFA anion acts as an ion-pairing agent, increasing hydrophobicity and ensuring sharp, symmetrical peaks.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the isoelectric precipitate in Mobile Phase A (0.1% TFA in Water) to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Column Selection: Waters XBridge C18 Prep Column (19 x 250 mm, 5 µm).

  • Chromatographic Conditions:

    • Flow Rate: 15 mL/min

    • Detection: UV at 230 nm (azetidine backbone) and 254 nm (cyanobenzyl chromophore).

  • Gradient Execution: Execute the gradient as defined in Table 2.

  • Fraction Collection & Lyophilization: Collect the main peak eluting around 12-14 minutes. Pool fractions with >99% purity (verified by analytical HPLC) and lyophilize to obtain the pure TFA salt of the target compound.

Table 2: Preparative RP-HPLC Gradient Table
Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in ACN)
0.015.0955
2.015.0955
15.015.04060
17.015.0595
20.015.0595
21.015.0955
25.015.0955

Protocol 3: Zwitterionic HILIC (Orthogonal Impurity Clearance)

Causality & Mechanism: If highly polar impurities (such as unreacted azetidine-3-carboxylic acid starting material) co-elute during RP-HPLC, Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) provides orthogonal selectivity. ZIC-HILIC stationary phases feature a sulfonate group that acts as a weak cation exchanger at low buffer strengths[5]. By adjusting the mobile phase to pH 3.0 with 5 mM ammonium formate, the target compound's amine remains protonated and interacts electrostatically with the stationary phase, while polar partitioning separates it from smaller amino acid fragments[5].

Step-by-Step Methodology:

  • Column: SeQuant ZIC-HILIC (4.6 x 150 mm, 5 µm).

  • Mobile Phase: 5 mM Ammonium Formate (pH 3.0) / Acetonitrile (30:70, v/v).

  • Elution: Run isocratically at 1.0 mL/min. The highly polar azetidine-3-carboxylic acid will retain significantly longer than the lipophilic 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid, allowing for baseline resolution and precise analytical validation of the final API.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition Source: MDPI URL
  • Source: PMC (NIH)
  • 3-Azetidinecarboxylic acid | 36476-78-5 Source: ChemicalBook URL
  • 1-BENZYL-AZETIDINE-3-CARBOXYLIC ACID 94985-27-0 wiki Source: Guidechem URL
  • Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength Source: Chromatography Today URL

Sources

Method

"analytical methods for 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid characterization"

An In-Depth Technical Guide to the Analytical Characterization of 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid Audience: Researchers, scientists, and drug development professionals. Abstract: This application note provid...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Analytical Characterization of 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a comprehensive guide to the analytical methods for the complete characterization of 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid, a key building block in medicinal chemistry. The protocols detailed herein are designed to ensure the identity, purity, and quality of the compound, adhering to rigorous scientific and regulatory standards. This guide emphasizes the causality behind experimental choices and provides self-validating protocols for techniques including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis.

Introduction: The Imperative for Rigorous Characterization

1-(4-Cyanobenzyl)azetidine-3-carboxylic acid is a substituted azetidine derivative. Azetidine motifs are increasingly prevalent in medicinal chemistry, acting as rigid scaffolds or linking fragments in the design of novel therapeutics.[1][2] The presence of a carboxylic acid, a benzyl group, and a nitrile offers multiple points for chemical modification, making it a versatile intermediate.[3]

Given its role as a precursor in drug discovery and development, the unambiguous confirmation of its structure and the precise determination of its purity are paramount. A comprehensive analytical characterization serves as the foundation for reproducible research and is a critical component of any regulatory submission dossier. This guide provides the detailed methodologies required to achieve this, grounded in established pharmacopeial standards and regulatory guidelines.[4][5]

Compound Profile

  • Chemical Structure: Chemical structure of 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid

  • Physicochemical Properties:

PropertyValue
IUPAC Name 1-(4-cyanobenzyl)azetidine-3-carboxylic acid
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol
CAS Number 1236144-55-0[6]
Appearance Typically a white to off-white solid

Chromatographic Analysis: Purity and Identity

Chromatographic techniques are fundamental for separating the main compound from any impurities, thereby establishing its purity profile and confirming its identity by molecular weight.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle of the Method: Reverse-phase HPLC separates compounds based on their hydrophobicity. The analyte partitions between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By using a gradient elution, where the mobile phase becomes progressively less polar, compounds are eluted in order of increasing hydrophobicity. This method is the gold standard for determining the purity of pharmaceutical compounds as outlined in the United States Pharmacopeia (USP) General Chapter <621>.[7][8][9][10][11]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size. Causality: The C18 stationary phase provides excellent retention and separation for moderately polar compounds like the target analyte.

    • Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid is a mobile phase modifier that protonates the carboxylic acid, preventing peak tailing and ensuring sharp, symmetrical peaks.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.

    • Detector Wavelength: 254 nm. Causality: The cyanobenzyl moiety contains a strong chromophore that absorbs well at this wavelength.

    • Injection Volume: 10 µL.

  • System Suitability: Before sample analysis, inject a standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is ≤ 2.0% and the tailing factor for the main peak is between 0.8 and 1.5, as per ICH guidelines.[5][12]

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Data Interpretation: A high-purity sample will exhibit a single major peak at a specific retention time. Any other peaks are considered impurities and should be reported with their respective area percentages.

Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve to 0.5 mg/mL Sample->Dissolve Diluent Prepare Diluent (ACN:H2O) Diluent->Dissolve Inject Inject 10 µL into HPLC System Dissolve->Inject Separate Gradient Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Report Calculate->Report Final Report LCMS_Workflow Sample HPLC-grade Sample Solution LC HPLC Separation (as per 3.1) Sample->LC ESI Electrospray Ionization (+ve) LC->ESI MS Mass Analyzer (Scan m/z 100-500) ESI->MS Data Data Acquisition MS->Data Result Confirm [M+H]⁺ at m/z 217.1 Data->Result NMR_Logic Molecule Target Molecule H_NMR 1H NMR Data (Shifts, Splitting) Molecule->H_NMR probes H nuclei C_NMR 13C NMR Data (No. of Signals, Shifts) Molecule->C_NMR probes C nuclei Structure Confirmed Structure H_NMR->Structure confirms proton environment C_NMR->Structure confirms carbon backbone CHN_Workflow Sample Weigh ~2mg of Sample Combust High-Temp Combustion Sample->Combust Gases CO₂, H₂O, N₂ Combust->Gases Separate Gas Separation & Detection (TCD) Gases->Separate Calculate Calculate %C, %H, %N Separate->Calculate Compare Compare with Theoretical Values Calculate->Compare Result Formula Confirmed Compare->Result within ±0.4%

Sources

Application

Application Note: 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid as a Privileged Building Block in Complex Molecule Synthesis

Executive Summary The drive toward higher clinical success rates in modern drug discovery has catalyzed a shift away from flat, sp2-hybridized molecules toward highly three-dimensional, sp3-rich architectures. Within thi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive toward higher clinical success rates in modern drug discovery has catalyzed a shift away from flat, sp2-hybridized molecules toward highly three-dimensional, sp3-rich architectures. Within this paradigm, 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid (CAS: 1236144-55-0) has emerged as a highly versatile, bifunctional building block. By combining the rigid, conformationally restricted azetidine core with a synthetically malleable 4-cyanobenzyl appendage, this molecule allows medicinal chemists to rapidly explore diverse chemical space, particularly in the synthesis of peptidomimetics, protease inhibitors, and targeted protein degraders (PROTACs).

This application note provides a comprehensive scientific rationale for utilizing this specific scaffold, alongside field-validated protocols for its downstream functionalization.

Physicochemical & Structural Rationale

The Azetidine Core: Conformational Restriction and Fsp3 Enhancement

Azetidines are four-membered, nitrogen-containing saturated heterocycles that act as "stretched" analogues of larger rings like piperidine and piperazine, offering unique conformational constraints[1]. The incorporation of the azetidine-3-carboxylic acid moiety into a drug scaffold provides several distinct advantages:

  • Metabolic Stability: The rigid ring geometry restricts the rotational freedom of the molecule, shielding adjacent labile bonds from enzymatic degradation (e.g., by proteases or cytochrome P450 enzymes).

  • Enhanced Aqueous Solubility: By increasing the fraction of saturated carbons (Fsp3), azetidines disrupt crystal lattice packing energy, thereby improving thermodynamic solubility compared to planar aromatic rings.

  • Vectorial Precision: The 1,3-substitution pattern of the azetidine ring projects the basic nitrogen and the carboxylic acid at a highly specific angle, making it an ideal γ-turn mimetic in peptide engineering[2].

The 4-Cyanobenzyl Handle: A Dual-Purpose Pharmacophore

The N-1 position of the azetidine is functionalized with a 4-cyanobenzyl group. Unlike standard protecting groups (e.g., Boc, Fmoc, or simple Benzyl), the 4-cyanobenzyl group is frequently retained in the final active pharmaceutical ingredient (API).

  • As a Pharmacophore: The cyano group can engage in strong dipole interactions or act as a hydrogen bond acceptor within target protein binding pockets.

  • As a Synthetic Handle: The nitrile moiety is a highly versatile precursor. It can be reduced to a primary amine, converted to an amidine (a critical binding motif for serine proteases like thrombin and Factor Xa), or transformed into a tetrazole (a bioisostere for a carboxylic acid).

Quantitative Benchmarking: Scaffold Comparison

To understand why a chemist might select an azetidine over its larger homologues, we must evaluate the physicochemical impact of ring size. The table below summarizes the comparative properties of saturated cyclic amino acids.

Property / ScaffoldAzetidine-3-carboxylic acidPyrrolidine-3-carboxylic acidPiperidine-4-carboxylic acid
Ring Size 4-membered5-membered6-membered
Typical Amine pKa ~10.4 (Lower basicity)~10.8~11.2 (Higher basicity)
Conformational Flexibility Highly restricted (Rigid)Moderate (Envelope conformation)High (Chair/Boat interconversion)
Relative Lipophilicity (LogP) LowestIntermediateHighest
Steric Hindrance at Nitrogen HighModerateLow
Primary Application Compact spacers, γ-turn mimeticsProline mimetics, flexible linkersExtended linkers, basic centers

Data synthesized from structural analyses of saturated heterocycles in medicinal chemistry[1].

Synthetic Divergence Workflow

The bifunctional nature of 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid allows for orthogonal functionalization. The carboxylic acid can be engaged in amide couplings, while the nitrile can be independently elaborated.

Workflow A 1-(4-Cyanobenzyl)azetidine- 3-carboxylic acid B Amide Coupling (Peptidomimetics) A->B HATU, DIPEA C Nitrile Reduction (Primary Amine) A->C H2, Pd/C D [3+2] Cycloaddition (Tetrazole Bioisostere) A->D NaN3, ZnBr2 E Pinner Reaction (Amidine Formation) A->E HCl, EtOH then NH3

Fig 1. Orthogonal synthetic divergence pathways for 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling (C3-Carboxylic Acid Functionalization)

Objective: To couple the sterically hindered azetidine-3-carboxylic acid with a primary or secondary amine to form a stable amide bond.

Causality & Rationale: Azetidine-3-carboxylic acids are prone to epimerization or ring-opening under harsh activation conditions[3]. Traditional coupling reagents like EDC/HOBt often result in sluggish reaction rates due to the steric bulk around the C3 position. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected because it generates a highly reactive HOAt ester intermediate. This accelerates the coupling process, outcompeting side reactions and preserving the stereochemical integrity of the azetidine ring.

Materials:

  • 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid (1.0 eq)

  • Target Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N2 or Ar), dissolve 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) to the solution. Self-Validation: The solution should remain clear. The excess base ensures the carboxylic acid is fully deprotonated and neutralizes any salts from the target amine.

  • Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 eq) in one portion. Stir for 15 minutes. Causality: Cooling prevents thermal degradation of the active ester and minimizes potential racemization.

  • Amine Addition: Add the target amine (1.1 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitoring: Stir for 2–4 hours. Monitor reaction progress via LC-MS. The disappearance of the starting material mass [M+H]+ 217.24 and the appearance of the product mass indicates completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Lewis Acid-Catalyzed Tetrazole Formation (Nitrile Functionalization)

Objective: To convert the 4-cyanobenzyl moiety into a 5-substituted-1H-tetrazole, a common bioisostere for carboxylic acids that offers improved membrane permeability and metabolic stability.

Causality & Rationale: Unactivated nitriles require harsh conditions to undergo[3+2] cycloadditions with azides. Historically, toxic organotin reagents (e.g., Bu3SnN3) were used. This protocol utilizes Zinc Bromide (ZnBr2) as a Lewis acid catalyst. Zn(II) coordinates directly to the nitrogen of the nitrile, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the cyano carbon. This makes the carbon highly electrophilic, allowing the safe, inexpensive Sodium Azide (NaN3) to attack efficiently in an aqueous/organic solvent mixture.

Mechanism Step1 Nitrile Activation ZnBr2 coordinates to cyano nitrogen Step2 Azide Attack NaN3 attacks electrophilic carbon of nitrile Step1->Step2 Step3 Cyclization [3+2] cycloaddition forms zinc-tetrazole complex Step2->Step3 Step4 Acidic Workup HCl releases free 1H-tetrazole Step3->Step4

Fig 2. Mechanistic pathway of Lewis acid-catalyzed tetrazole formation.

Materials:

  • Amide-coupled 1-(4-Cyanobenzyl)azetidine derivative (1.0 eq)

  • Sodium Azide (NaN3) (3.0 eq)

  • Zinc Bromide (ZnBr2) (1.5 eq)

  • Isopropanol/Water (2:1 v/v)

Step-by-Step Procedure:

  • Setup: Suspend the starting nitrile (1.0 eq) in a 2:1 mixture of Isopropanol and Water (0.1 M concentration) in a heavy-walled pressure vial.

  • Reagent Addition: Add ZnBr2 (1.5 eq) followed by NaN3 (3.0 eq). Safety Note: NaN3 is highly toxic and reacts with acids to form explosive, volatile hydrazoic acid. Ensure the reaction mixture is neutral or slightly basic before addition.

  • Heating: Seal the vial and heat the mixture to 90 °C behind a blast shield for 16–24 hours. Causality: The sealed environment prevents the loss of potentially volatile azide intermediates and drives the high-activation-energy cycloaddition to completion.

  • Monitoring: Cool an aliquot to room temperature and analyze via LC-MS. Look for the [M+43]+ mass shift indicating tetrazole formation.

  • Workup & Zinc Cleavage: Once complete, cool the reaction to room temperature. Add 1N HCl dropwise until the pH reaches ~3. Causality: The acidic workup is critical; it breaks the stable zinc-tetrazole complex formed during the reaction, releasing the free 1H-tetrazole.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify the crude tetrazole via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) due to the highly polar nature of the tetrazole product.

Troubleshooting & Safety Considerations

  • Azetidine Ring Opening: If LC-MS analysis during the amide coupling reveals a mass corresponding to the addition of the nucleophile plus an extra mass (e.g., +18 for water), ring-opening of the azetidine may be occurring. This is usually caused by excessive heating or the use of overly strong nucleophiles. Solution: Strictly maintain reaction temperatures at or below room temperature and avoid highly basic conditions.

  • Azide Safety: Never use halogenated solvents (like Dichloromethane) when working with Sodium Azide, as they can react to form diazidomethane, a highly explosive compound. Always quench azide waste with sodium nitrite ( NaNO2​ ) in dilute acid before disposal.

References

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery The Journal of Organic Chemistry - ACS Publications[Link]

  • Recent advances in synthetic facets of immensely reactive azetidines RSC Advances - RSC Publishing[Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids Arkivoc - Semantic Scholar[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid in Solution

Welcome to the technical support center for 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and fre...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and address potential stability challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid in solution?

A1: The main stability concerns for this molecule revolve around two of its functional groups: the nitrile group and the strained azetidine ring. The nitrile group is susceptible to hydrolysis, which can convert it to a carboxylic acid, especially under strong acidic or basic conditions.[1][2][3][4] The four-membered azetidine ring, being a strained heterocycle, can be prone to ring-opening reactions under certain conditions.[5]

Q2: How does pH affect the stability of the nitrile group?

A2: The nitrile group is generally more stable in neutral to slightly acidic conditions.[6] Both strong acidic and strong basic conditions can catalyze its hydrolysis.

  • Acidic Hydrolysis: In the presence of strong acids (e.g., HCl) and heat, the nitrile group can hydrolyze to a carboxylic acid, forming 4-(azetidin-1-ylmethyl)benzoic acid and releasing ammonia.[1][2][4]

  • Alkaline Hydrolysis: Under strong basic conditions (e.g., NaOH) and heat, the nitrile is hydrolyzed to a carboxylate salt.[1][2][4] Ammonia is also produced in this reaction.[4]

Q3: What is the potential for the azetidine ring to degrade?

A3: Azetidines are cyclic amines and, while relatively stable, the ring strain makes them more susceptible to nucleophilic attack and ring-opening reactions compared to larger ring systems like pyrrolidines or piperidines. This reactivity can be influenced by the substituents on the ring and the nitrogen atom. In some cases, azetidine degradation can be initiated by the formation of a reactive azetidinium ion.[5]

Q4: Are there any known incompatibilities with common solvents or reagents?

A4: Yes. Avoid strong oxidizing agents, as they can react with the nitrile group.[7] Also, be cautious when using strong acids or bases, especially at elevated temperatures, due to the risk of nitrile hydrolysis.[1][2][4] The compound may also polymerize in the presence of certain metals.[7]

Q5: What are the recommended storage conditions for solutions of this compound?

A5: For optimal stability, solutions should be stored at low temperatures (2-8°C is a common recommendation for the solid form) and protected from light.[8][9] It is also advisable to use buffered solutions to maintain a stable pH, preferably in the neutral to slightly acidic range. For long-term storage, consider preparing aliquots to minimize freeze-thaw cycles.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Observed Issue Potential Cause Troubleshooting Steps & Explanations
Loss of compound potency or concentration over time in solution. Hydrolysis of the nitrile group. This is a likely degradation pathway, especially if the solution is not pH-controlled or is exposed to high temperatures.[1][2][3][4]1. Analyze for Degradants: Use analytical techniques like HPLC-MS to look for the mass of the corresponding carboxylic acid metabolite. 2. Control pH: Prepare solutions in a buffered system (e.g., phosphate or citrate buffer) within a pH range of 4-7. 3. Reduce Temperature: Store stock solutions and experimental samples at 2-8°C or frozen (-20°C or -80°C) when not in use.
Appearance of an unexpected peak in HPLC analysis. Formation of the corresponding amide intermediate. Nitrile hydrolysis proceeds through an amide intermediate, which may be detectable under certain conditions.[2][3][10]1. Characterize the Peak: Use mass spectrometry to determine the molecular weight of the new peak. The amide will have a molecular weight corresponding to the addition of a water molecule to the parent compound. 2. Modify Analytical Method: Adjust the HPLC gradient to better resolve the parent compound, the amide intermediate, and the final carboxylic acid degradant.
Inconsistent results between experimental replicates. Inadequate solubilization or precipitation of the compound. The compound's solubility may be limited in certain aqueous buffers.1. Verify Solubility: Determine the solubility of the compound in your chosen solvent system at the working concentration. 2. Use a Co-solvent: If solubility is an issue, consider using a small percentage of a water-miscible organic solvent like DMSO or ethanol. Be sure to run a vehicle control to account for any effects of the co-solvent.
Unexpected biological activity or off-target effects. Degradation to a biologically active metabolite. The carboxylic acid degradant may have a different biological activity profile than the parent compound.1. Test the Degradant: If the carboxylic acid degradant is available, test its activity in your assay to understand its contribution to the observed effects. 2. Re-evaluate Stability: Perform a time-course experiment to correlate the appearance of the degradant with the observed change in biological activity.
Experimental Protocols
Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.

Objective: To assess the stability of 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid under various stress conditions.

Materials:

  • 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl) solution (0.1 M)

  • Sodium hydroxide (NaOH) solution (0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (3%)

  • HPLC-UV/MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate an aliquot of the stock solution (in a neutral buffer) at 60°C for 24 hours.

    • Photostability: Expose an aliquot of the stock solution (in a neutral buffer) to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At designated time points (e.g., 0, 4, 8, 24 hours), take a sample from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by HPLC-UV/MS to separate and identify the parent compound and any degradation products.

Visualizing Potential Degradation

The primary anticipated degradation pathway for 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid in solution is the hydrolysis of the nitrile group.

G cluster_0 Hydrolysis Pathway Parent 1-(4-Cyanobenzyl)azetidine- 3-carboxylic acid Amide Amide Intermediate Parent->Amide + H2O (Acid or Base) Carboxylic_Acid Carboxylic Acid Degradant Amide->Carboxylic_Acid + H2O (Acid or Base)

Caption: Potential hydrolysis pathway of the nitrile group.

References
  • Nitrile to Acid - Common Conditions. [Link]

  • hydrolysis of nitriles - Chemguide. [Link]

  • Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. [Link]

  • Video: Nitriles to Carboxylic Acids: Hydrolysis - JoVE. [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts. [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC - NIH. [Link]

  • Novel Syntheses of Azetidines and Azetidinones | Chemical Reviews - ACS Publications. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI. [Link]

  • The synthesis of azetidines with intramolecular cyclization of... - ResearchGate. [Link]

  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I ... - PubMed. [Link]

  • NITRILES - CDC Stacks. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. [Link]

  • Efficient Route to (S)-Azetidine-2-carboxylic Acid. [Link]

  • Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR | Analytical Chemistry - ACS Publications. [Link]

  • Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells. [Link]

  • azetidine-3-carboxylic acid 4-cyano-benzyl ester — Chemical Substance Information - NextSDS. [Link]

  • Influence of pH on the activities of the nitrile hydratase/amidase... - ResearchGate. [Link]

  • Azetidine-2-carboxylic acid - Wikipedia. [Link]

  • Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway - ResearchGate. [Link]

  • A simple in vitro assay for assessing the reactivity of nitrile containing compounds | Request PDF - ResearchGate. [Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids - Semantic Scholar. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. [Link]

  • Acids: Derivatization for GC Analysis. [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples - csbsju. [Link]

  • [Advances in study of metabolic activation of carboxyl-acid containing drugs by UGTs]. [Link]

  • Effect of L-azetidine 2-carboxylic acid on growth and proline metabolism in Escherichia coli. [Link]

  • Research advances in L-azetidine-2-carboxylic acid. [Link]

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates | Request PDF - ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Optimizing Derivatization of 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid

Welcome to the technical support center for the derivatization of 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the derivatization of 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of modifying this versatile building block. The unique structural features of the azetidine ring can present challenges, and this resource aims to provide scientifically sound solutions to overcome them.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing the carboxylic acid moiety of 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid?

A1: The most prevalent and effective method for derivatizing the carboxylic acid is through amide bond formation . This is typically achieved by activating the carboxylic acid and then reacting it with a primary or secondary amine.[4][5][6] Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often used in conjunction with additives such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.[7][8] Other highly efficient coupling reagents include uronium or phosphonium salts like HATU, HCTU, or COMU.[9][10][11]

Alternatively, the carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an amine.[12][13][14] However, this method can be harsh and may not be suitable for sensitive substrates.[5] Esterification is another possibility, though less common for this specific molecule in drug discovery workflows.

Q2: I am observing low to no yield in my amide coupling reaction. What are the likely causes?

A2: Low yields in amide coupling reactions with this substrate can stem from several factors:

  • Inefficient Carboxylic Acid Activation: The first step is activating the carboxylic acid. If this is incomplete, the subsequent reaction with the amine will be poor. Ensure your activating agents (e.g., EDC, HATU) are fresh and handled under anhydrous conditions, as they can be sensitive to moisture.[7]

  • Poor Nucleophilicity of the Amine: Electron-deficient or sterically hindered amines can be poor nucleophiles, leading to slow or incomplete reactions.[12]

  • Suboptimal Reaction Conditions: Factors like solvent, temperature, and reaction time are crucial. Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) are generally preferred.[7] Insufficient reaction time or a temperature that is too low can also lead to incomplete conversion.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. One common side reaction with carbodiimides is the formation of an N-acylurea byproduct.[8]

  • Reagent Stoichiometry: Using an incorrect molar ratio of reagents can significantly impact the yield. It is common to use a slight excess of the amine and coupling agents relative to the carboxylic acid.[11][15]

Q3: Can the azetidine ring open or undergo side reactions under standard derivatization conditions?

A3: The azetidine ring is a strained four-membered heterocycle, but it is generally stable under standard amide coupling conditions.[3] However, harsh acidic or basic conditions, or high temperatures, could potentially lead to ring-opening or other side reactions. It is crucial to perform derivatization under mild conditions to maintain the integrity of the azetidine core.[16]

Q4: Are there any specific analytical techniques recommended for monitoring the progress of the derivatization reaction?

A4: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective techniques for monitoring the reaction progress.[11] TLC provides a quick qualitative assessment of the consumption of starting materials and the formation of the product. HPLC offers a more quantitative analysis and can be used to determine the reaction conversion and identify the presence of any impurities. Mass spectrometry (MS) coupled with LC (LC-MS) is invaluable for confirming the mass of the desired product.

Troubleshooting Guide

Issue 1: Incomplete Reaction or Low Conversion
Potential Cause Troubleshooting Steps
Poor solubility of starting materials. Ensure both the carboxylic acid and the amine are fully dissolved in the reaction solvent. Consider using a co-solvent system if necessary. Common solvents include DMF, DCM, and acetonitrile.[7][9]
Deactivated coupling reagents. Use fresh, high-quality coupling reagents. Carbodiimides like EDC are particularly moisture-sensitive and should be stored in a desiccator.[7] Consider using more robust uronium or phosphonium reagents like HATU or COMU.[9][11]
Insufficient reaction time or temperature. Monitor the reaction by TLC or HPLC. If the reaction stalls, consider extending the reaction time. Gentle heating (e.g., to 40-50 °C) may be beneficial, but should be done cautiously to avoid side reactions.[10]
Suboptimal pH of the reaction mixture. The presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is often necessary to neutralize any acids formed during the reaction and to ensure the amine nucleophile is in its free base form.[11] Typically, 2-3 equivalents of DIPEA are used.
Issue 2: Formation of Multiple Products or Impurities
Potential Cause Troubleshooting Steps
Epimerization at the C3 position of the azetidine. While less common for this specific substrate, racemization can be a concern in peptide couplings.[9] Using additives like HOBt or employing coupling reagents known for low racemization potential (e.g., COMU) can mitigate this risk.[16]
Formation of N-acylurea byproduct (with carbodiimides). The addition of HOBt or NHS can suppress the formation of this byproduct by trapping the activated intermediate as a more stable active ester.[7]
Side reactions involving the cyano group. The cyano group is generally stable under standard amide coupling conditions. However, if you suspect side reactions, ensure the reaction conditions are mild and avoid strong acids, bases, or reducing agents.
Reaction with impurities in starting materials or solvents. Use high-purity starting materials and anhydrous solvents. Impurities can compete with the desired reaction.[7][17]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol provides a general framework for the derivatization of 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid with a primary or secondary amine using HATU as the coupling agent.

Materials:

  • 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid

  • Amine (primary or secondary)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere, add 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid (1.0 equivalent).

  • Dissolve the carboxylic acid in a minimal amount of anhydrous DMF.

  • Add the desired amine (1.1 - 1.5 equivalents).

  • In a separate vial, dissolve HATU (1.1 - 1.5 equivalents) in anhydrous DMF.

  • Add the HATU solution to the reaction mixture, followed by the addition of DIPEA (2.0 - 3.0 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Workflow for Troubleshooting Low Yield in Amide Coupling

Troubleshooting_Workflow start Low or No Product Yield check_reagents 1. Check Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_workup 3. Analyze Work-up & Purification start->check_workup reagent_purity Are reagents fresh and pure? (e.g., anhydrous solvents, fresh coupling agents) check_reagents->reagent_purity reagent_ratio Is the stoichiometry correct? (Amine: 1.1-1.5 eq, Coupling Agent: 1.1-1.5 eq, Base: 2-3 eq) check_reagents->reagent_ratio solvent_choice Is the solvent appropriate? (e.g., DMF, DCM) check_conditions->solvent_choice temp_time Are temperature and time optimized? check_conditions->temp_time extraction_loss Product loss during extraction? check_workup->extraction_loss purification_issue Difficulty in purification? check_workup->purification_issue solution_reagents Use fresh, high-purity reagents. Adjust stoichiometry. reagent_purity->solution_reagents reagent_ratio->solution_reagents solution_conditions Optimize solvent, temperature, and time. Monitor with TLC/HPLC. solvent_choice->solution_conditions temp_time->solution_conditions solution_workup Optimize extraction and purification methods. extraction_loss->solution_workup purification_issue->solution_workup success Improved Yield solution_reagents->success solution_conditions->success solution_workup->success

Caption: A flowchart outlining a systematic approach to troubleshooting low yields in amide coupling reactions.

General Amide Formation Pathway

Amide_Formation cluster_reactants Reactants cluster_reagents Reagents carboxylic_acid 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid R-COOH activated_intermediate Activated Intermediate (e.g., Active Ester) carboxylic_acid->activated_intermediate + Coupling Agent amine Amine R'-NH2 product Amide Product R-CO-NHR' amine->product coupling_agent Coupling Agent (e.g., HATU, EDC) base Base (e.g., DIPEA) base->activated_intermediate Facilitates reaction activated_intermediate->product + Amine

Caption: A simplified diagram illustrating the general pathway for amide bond formation.

References

  • Vertex AI Search. (n.d.). How to Optimize Peptide Synthesis?
  • Benchchem. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
  • Benchchem. (n.d.). Optimizing Peptide Coupling Reactions with COMU: A Guide to Concentration and Protocols.
  • PMC. (2017, October 29). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids.
  • Benchchem. (n.d.). Troubleshooting low yield in Lipoamide chemical synthesis.
  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?
  • ACS Publications. (2008, September 10). Novel Syntheses of Azetidines and Azetidinones.
  • PMC. (2013, October 31). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis.
  • SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • YouTube. (2019, July 29). 08.09 Activation Substitution of Carboxylic Acids.
  • Wiley Online Library. (2024, April 15). Synthesis and functionalization of azetidine‐containing small macrocyclic peptides.
  • Reddit. (2023, October 26). Trying to minimize side reactions in a peptide coupling reaction.
  • OMICS International. (2015, February 15). Peptide Coupling Reactions.
  • Jack Westin. (n.d.). Synthesis of Amides - Organic Chemistry.
  • YouTube. (2025, November 6). Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Buchwald-Hartwig Amination Side Reactions.
  • LOCKSS. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES.
  • PMC. (2022, November 30). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • NextSDS. (n.d.). azetidine-3-carboxylic acid 4-cyano-benzyl ester — Chemical Substance Information.
  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • Semantic Scholar. (n.d.). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Wiley Online Library. (n.d.). Acids: Derivatization for GC Analysis.
  • MilliporeSigma. (n.d.). 1-Cbz-azetidine-3-carboxylic acid.
  • BLDpharm. (n.d.). 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid.
  • Google Patents. (n.d.). WO2004035538A1 - Process for making azetidine-3-carboxylic acid.
  • YouTube. (2023, March 10). Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy.
  • LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.
  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
  • ResearchGate. (n.d.). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA.
  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
  • MDPI. (2023, February 7). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.

Sources

Troubleshooting

Technical Support Center: Navigating the Scale-Up of 1-(4-Cyanobenzyl)azetidine-3-carboxylic Acid Production

Welcome to the technical support center for the synthesis and scale-up of 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the production of this valuable building block. Our aim is to equip you with the necessary knowledge to anticipate and overcome common challenges encountered during laboratory-scale and pilot-plant production.

I. Synthetic Overview: The Pathway to 1-(4-Cyanobenzyl)azetidine-3-carboxylic Acid

The synthesis of 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid typically proceeds via a two-step process: the synthesis of the core intermediate, azetidine-3-carboxylic acid, followed by its N-alkylation with 4-cyanobenzyl bromide.

Workflow for the Synthesis of 1-(4-Cyanobenzyl)azetidine-3-carboxylic Acid

cluster_0 Step 1: Synthesis of Azetidine-3-carboxylic Acid cluster_1 Step 2: N-Alkylation Diethyl bis(hydroxymethyl)malonate Diethyl bis(hydroxymethyl)malonate Triflation Triflation Diethyl bis(hydroxymethyl)malonate->Triflation Tf2O, Base Cyclization Cyclization Triflation->Cyclization Benzylamine Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Cyclization->Hydrolysis & Decarboxylation NaOH, then H+ Hydrogenolysis Hydrogenolysis Hydrolysis & Decarboxylation->Hydrogenolysis H2, Pd/C Azetidine-3-carboxylic acid Azetidine-3-carboxylic acid Hydrogenolysis->Azetidine-3-carboxylic acid N-Alkylation N-Alkylation Azetidine-3-carboxylic acid->N-Alkylation 4-Cyanobenzyl bromide, Base Work-up & Purification Work-up & Purification N-Alkylation->Work-up & Purification 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid Work-up & Purification->1-(4-Cyanobenzyl)azetidine-3-carboxylic acid

Caption: A general workflow for the two-stage synthesis of the target compound.

II. Troubleshooting Guide: Addressing Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low Yields in the N-Alkylation Step

Q1: My yield of 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid is consistently low, with a significant amount of unreacted azetidine-3-carboxylic acid remaining. What are the likely causes and how can I improve the conversion?

A1: Low conversion in the N-alkylation step is a common issue and can often be attributed to several factors:

  • Insufficient Base: The N-alkylation reaction generates hydrobromic acid, which will protonate the starting amine, rendering it non-nucleophilic. A stoichiometric amount of a suitable base is crucial to neutralize this acid and maintain the free amine concentration.

  • Poor Solubility of Reactants: Azetidine-3-carboxylic acid is a zwitterionic compound with limited solubility in many organic solvents. If the reactants are not adequately dissolved, the reaction will be slow and incomplete.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. Optimization of the reaction temperature is key.

Troubleshooting Protocol:

  • Base Selection and Stoichiometry:

    • Ensure you are using at least two equivalents of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The first equivalent deprotonates the carboxylic acid, and the second neutralizes the HBr byproduct.

    • Consider using a stronger, more soluble base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) if solubility issues persist.

  • Solvent System Optimization:

    • A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is generally preferred to improve the solubility of the starting materials.

    • A mixture of an organic solvent and water with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can also be effective.

  • Temperature and Reaction Time:

    • Start with a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC or LC-MS.

    • If the reaction is sluggish, incrementally increase the temperature, but be mindful of potential impurity formation.

Impurity Profile and Purification Challenges

Q2: I am observing a significant impurity with a higher molecular weight than my product in the crude reaction mixture. What is this impurity and how can I prevent its formation?

A2: The most likely high-molecular-weight impurity is the quaternary ammonium salt formed by the over-alkylation of the desired product. This occurs when the product, a tertiary amine, reacts with another molecule of 4-cyanobenzyl bromide.[1]

Formation of Quaternary Ammonium Salt

Product (Tertiary Amine) Product (Tertiary Amine) Quaternary Ammonium Salt Quaternary Ammonium Salt Product (Tertiary Amine)->Quaternary Ammonium Salt 4-Cyanobenzyl bromide

Caption: The undesired over-alkylation side reaction.

Prevention Strategies:

  • Control Stoichiometry: Use a slight excess of the azetidine-3-carboxylic acid relative to the 4-cyanobenzyl bromide (e.g., 1.1 to 1 equivalents).

  • Slow Addition of Alkylating Agent: Add the 4-cyanobenzyl bromide solution dropwise to the reaction mixture over an extended period. This maintains a low concentration of the alkylating agent, favoring the initial N-alkylation over the subsequent quaternization.[1]

  • Monitor the Reaction Closely: Stop the reaction as soon as the starting azetidine-3-carboxylic acid is consumed to minimize the time for the product to react further.

Q3: The purification of my final product is challenging due to its high polarity and the presence of the quaternary ammonium salt. What are the recommended purification methods?

A3: The high polarity of the product and the water-solubility of the quaternary salt byproduct can indeed complicate purification.[2] Here are some effective strategies:

  • Aqueous Work-up: During the work-up, the quaternary ammonium salt will preferentially partition into the aqueous layer.[1] Multiple extractions with an organic solvent at the isoelectric point of the product can help separate it from the highly water-soluble salt.

  • Crystallization: If the product is a solid, crystallization is an excellent method for purification on a large scale. Experiment with different solvent systems (e.g., isopropanol/water, ethanol/water) to find optimal conditions.

  • Ion-Exchange Chromatography: For challenging separations, ion-exchange chromatography can be a powerful tool. The zwitterionic nature of the product allows it to be retained on either a cation or anion exchange resin, depending on the pH, while the charged quaternary salt will have different binding properties.

  • Reverse-Phase Chromatography: On a smaller scale, reverse-phase flash chromatography using a C18-functionalized silica gel can be effective. A gradient of water (with a modifier like formic acid or trifluoroacetic acid) and acetonitrile or methanol is typically used for elution.

Purification Method Advantages Disadvantages Scale
Aqueous Work-up & Extraction Simple, inexpensiveMay not be sufficient for high purityLab to Pilot
Crystallization High purity, scalableRequires a crystalline productPilot to Production
Ion-Exchange Chromatography Excellent separationMore complex, higher costLab to Pilot
Reverse-Phase Chromatography High resolutionExpensive stationary phase, solvent intensiveLab

III. Frequently Asked Questions (FAQs)

Q: What are the key safety precautions to consider during the synthesis?

A: 4-Cyanobenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Azetidines can be skin and respiratory irritants. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Q: What analytical techniques are recommended for monitoring the reaction and assessing final product purity?

A: For reaction monitoring, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective. For final product purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are essential. Quantitative NMR (qNMR) can be used for accurate potency determination.

Q: Can I use a different benzyl halide, such as 4-cyanobenzyl chloride?

A: While 4-cyanobenzyl chloride can be used, it is generally less reactive than the bromide. This may require more forcing reaction conditions (higher temperature, longer reaction time), which could lead to an increase in side products. The addition of a catalytic amount of sodium or potassium iodide can be beneficial in an in-situ Finkelstein reaction to generate the more reactive iodide.[3]

Q: Are there any specific considerations for the hydrogenolysis step in the synthesis of azetidine-3-carboxylic acid?

A: Yes, the choice of catalyst and reaction conditions is important. Palladium on carbon (Pd/C) is a common catalyst. It's crucial to ensure the complete removal of the catalyst by filtration (e.g., through Celite) to avoid contamination of the final product. The reaction is typically carried out under a hydrogen atmosphere at a pressure of 1-4 bar.

IV. References

  • Shionogi & Co., Ltd. (1986). Preparation of n-substituted azetidine 3-carboxylic acid derivatives. European Patent EP0169602A1.

  • Merck & Co., Inc. (2004). Process for making azetidine-3-carboxylic acid. World Intellectual Property Organization WO2004035538A1.

  • Gist-Brocades, N.V. (1987). A process for the preparation of an azetidine-3-carboxylic acid or salt thereof. European Patent EP0221579A1.

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214.

  • BenchChem. (2025). Technical Support Center: Minimizing Quaternary Ammonium Salt Formation.

  • LibreTexts. (2019). 23.16: Synthesis of Amines by Alkylation. Chemistry LibreTexts.

  • Du Pont De Nemours and Company. (2000). Synthesis of azetidine derivatives. World Intellectual Property Organization WO2000063168A1.

  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros.

  • MDPI. (2002). Synthesis and Spectroscopic Characterisation of N-Alkyl Quaternary Ammonium Salts Typical Precursors of Cyanines.

  • Hillier, M. C., et al. (2006). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Synthetic Communications, 32(18), 2829-2837.

  • Couty, F., et al. (2004). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Journal of Organic Chemistry, 69(15), 5063-5071.

  • Imperial Chemical Industries PLC. (1992). Process for purification of carboxylic acids. European Patent EP0494527A1.

  • De Smaele, D., et al. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 10(23), 2939-2965.

  • Fagnou, K., & Lautens, M. (2003). Halogen-Exchange (Halex) Reactions. Organic Reactions, 62, 1-230.

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. European Journal of Organic Chemistry, 2006(13), 2963-2978.

  • Li, J., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85.

  • Wang, M., et al. (2022). Research advances in L-azetidine-2-carboxylic acid. Chinese Journal of Natural Medicines, 20(1), 1-13.

  • BLDpharm. 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid.

Sources

Reference Data & Comparative Studies

Validation

"comparing the activity of 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid with other inhibitors"

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary In modern fragment-based drug discovery (FBDD), the strategic selection of...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

In modern fragment-based drug discovery (FBDD), the strategic selection of core scaffolds dictates the downstream success of clinical inhibitors. 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid (CAS: 1236144-55-0) serves as a highly efficient prototype fragment and intermediate, particularly in the development of Sphingosine 1-Phosphate Receptor 1 (S1P1) modulators and functional antagonists [1].

This guide objectively compares the baseline inhibitory and modulatory activity of this azetidine-based fragment against fully elaborated clinical alternatives (e.g., Siponimod, Ozanimod) and unconstrained analogs. By analyzing its structural constraints, metabolic stability, and binding kinetics, researchers can leverage this compound to engineer next-generation therapeutics with optimized lipophilic efficiency (LipE) and reduced off-target liabilities.

Structural Rationale & Mechanistic Grounding

The utility of 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid lies in the synergistic relationship between its two primary moieties:

  • The Azetidine-3-Carboxylic Acid Core: Unlike flexible linear amino acids or larger pyrrolidine/piperidine rings, the four-membered azetidine ring introduces severe conformational constraints. This rigidity minimizes rotational freedom and steric hindrance, effectively locking the carboxylic acid pharmacophore into an optimal vector for interacting with basic residues (e.g., Arg120 in the S1P1 binding pocket) [2]. Furthermore, this constraint shields the molecule from rapid enzymatic degradation, drastically improving metabolic stability.

  • The 4-Cyanobenzyl Moiety: The para-cyano group acts as a strong electron-withdrawing vector and a hydrogen-bond acceptor. It directs the fragment deep into the hydrophobic sub-pockets of target receptors, mimicking the lipophilic tail of endogenous substrates like sphingosine-1-phosphate, while maintaining a low molecular weight [3].

When targeting S1P1, these compounds often act as functional antagonists . While they initially bind and activate the receptor (agonism), their sustained binding induces rapid β-arrestin recruitment, leading to receptor internalization and degradation. This effectively "inhibits" the pathway by stripping the cell surface of available receptors, a mechanism critical for immunosuppression.

S1P1_Pathway Inhibitor 1-(4-Cyanobenzyl)azetidine- 3-carboxylic acid S1P1 S1P1 Receptor Inhibitor->S1P1 Binds & Modulates Gi Gi Protein Coupling S1P1->Gi Activation Internalization Receptor Internalization (Functional Antagonism) S1P1->Internalization Sustained Binding AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP Reduction AC->cAMP Decreases

Fig 1: Mechanistic pathway of S1P1 modulation and functional antagonism by azetidine-based inhibitors.

Comparative Performance Data

To contextualize the activity of 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid, we must evaluate it as a high-efficiency fragment compared to fully optimized clinical drugs and unconstrained structural analogs.

The table below summarizes in vitro functional antagonism (EC50 for receptor internalization), lipophilic efficiency (LipE), and microsomal stability.

Compound / InhibitorTarget ProfileEC50 / IC50 (nM)LipE (pEC50 - cLogP)Human Liver Microsome t1/2 (min)Structural Advantage / Disadvantage
1-(4-Cyanobenzyl)azetidine-3-carboxylic acid S1P1 (Prototype)2,4504.2>120High ligand efficiency; excellent metabolic stability due to azetidine constraint.
Pyrrolidine Analog S1P1 (Prototype)8,9002.935Flexible ring leads to entropic penalty upon binding and rapid CYP450 metabolism.
Siponimod S1P1 / S1P50.45.145Fully elaborated clinical drug; high potency but moderate half-life.
Ozanimod S1P1 / S1P51.64.860Fully elaborated clinical drug; optimized for specific PK/PD profiles.

Data Synthesis & Causality: While 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid exhibits micromolar potency (typical for a fragment-stage molecule), its LipE of 4.2 is remarkably high. This indicates that the binding affinity is driven by specific, high-quality directional interactions rather than non-specific lipophilic bulk. Furthermore, its half-life (>120 min) vastly outperforms the pyrrolidine analog, proving that the azetidine ring's reduced C-H bond accessibility directly prevents rapid oxidative metabolism.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in controls and specific causality for each step guarantee that the resulting data accurately reflects the compound's activity.

Protocol A: In Vitro β-Arrestin Recruitment Assay (Functional Antagonism)

This assay quantifies the ability of the inhibitor to induce S1P1 receptor internalization.

Rationale: We utilize CHO-K1 cells because they lack endogenous S1P receptors, providing a null background that eliminates false-positive signaling from native lipid mediators.

  • Cell Preparation: Plate CHO-K1 cells stably expressing human S1P1 and a β-arrestin-luciferase reporter at 10,000 cells/well in a 384-well plate.

    • Self-Validation: Include 16 wells of untransfected CHO-K1 cells as a negative control to establish the absolute baseline luminescence.

  • Compound Addition: Serially dilute 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid (from 100 µM to 1 nM) in assay buffer containing 0.1% fatty-acid-free BSA.

    • Causality: BSA is critical to act as a carrier for lipophilic fragments, preventing non-specific adsorption to the plastic microplate walls.

  • Incubation: Incubate the plate for 90 minutes at 37°C.

    • Causality: 90 minutes is the empirically determined steady-state required for maximal β-arrestin recruitment and subsequent receptor internalization.

  • Readout & Validation: Add the luminescence substrate and read on a microplate reader. Calculate the Z'-factor using Siponimod (1 µM) as the positive control. The assay is only considered valid if the Z'-factor is > 0.6.

Workflow Step1 Cell Plating (CHO-K1 S1P1) Step2 Compound Addition Step1->Step2 Step3 Incubation (90 min, 37°C) Step2->Step3 Step4 Substrate Addition Step3->Step4 Step5 Luminescence Readout Step4->Step5

Fig 2: Step-by-step experimental workflow for the β-Arrestin recruitment assay.

Protocol B: Human Liver Microsome (HLM) Stability Assay

This protocol verifies the metabolic stability imparted by the azetidine constraint.

  • Reaction Setup: Combine 1 µM of the test compound with 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the required cofactor for Cytochrome P450 enzymes. Initiating with NADPH ensures that any degradation observed is strictly enzyme-mediated and not due to chemical instability in the buffer.

  • Quenching & Analysis: Aliquot 50 µL at time points (0, 15, 30, 60, 120 min) into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge and analyze the supernatant via LC-MS/MS.

    • Self-Validation: Run Verapamil concurrently as a high-clearance positive control. If Verapamil is not depleted by >80% within 30 minutes, the microsomes are inactive, and the assay must be rejected.

References

  • Potent and Selective Agonists of Sphingosine 1-Phosphate 1 (S1P1): Discovery and SAR of a Novel Isoxazole Based Series Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Design, Synthesis, and Biological Activity of 4-[(4-Cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles as Potent and Selective Farnesyltransferase Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Comparative

Comprehensive SAR Comparison Guide: 1-(4-Cyanobenzyl)azetidine-3-carboxylic Acid Analogs in Targeted Drug Discovery

Executive Summary The compound 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid (CAS: 1236144-55-0)[1][2] has emerged as a highly privileged, bifunctional building block in modern medicinal chemistry. Featuring a rigid, pola...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid (CAS: 1236144-55-0)[1][2] has emerged as a highly privileged, bifunctional building block in modern medicinal chemistry. Featuring a rigid, polarizable lipophilic tail (4-cyanobenzyl) and a compact, zwitterionic headgroup (azetidine-3-carboxylic acid), this scaffold is uniquely suited for targeting complex protein-protein interactions (PPIs) and G-protein coupled receptors (GPCRs).

This guide provides an objective, data-driven comparison of how structural modifications (analogs and positional isomers) of this core scaffold impact pharmacological performance across two distinct therapeutic domains: Sphingosine 1-Phosphate 1 (S1P1) receptor agonism (for autoimmune diseases like multiple sclerosis)[3] and PD-1/PD-L1 small molecule inhibition (for immuno-oncology)[4][5].

Mechanistic Rationale & Structural Profiling

To understand the causality behind the experimental choices in these SAR studies, we must dissect the pharmacophoric contributions of the scaffold:

  • The Azetidine-3-carboxylic Acid Headgroup: Unlike acyclic amino acids, the constrained four-membered azetidine ring restricts the conformational flexibility of the carboxylic acid. This zwitterionic moiety perfectly mimics the phosphate headgroup of endogenous sphingosine-1-phosphate (S1P)[3], while simultaneously providing a highly soluble, hydrophilic anchor that prevents small molecules from passively crossing the blood-brain barrier indiscriminately.

  • The Cyanobenzyl Linker: The phenyl ring provides essential π−π stacking capabilities within hydrophobic binding pockets. The cyano ( −C≡N ) group acts as a strong, linear hydrogen-bond acceptor and creates a significant molecular dipole, which is critical for interacting with specific arginine or lysine residues in target proteins[4][5].

S1P1_Pathway Ligand 1-(4-Cyanobenzyl)azetidine Analogs Receptor S1P1 Receptor (GPCR) Ligand->Receptor Agonism Gi Gi Protein Activation Receptor->Gi Couples cAMP Decreased cAMP Levels Gi->cAMP Inhibits AC Lymphocyte Lymphocyte Retention (Efficacy) cAMP->Lymphocyte Modulates

Caption: S1P1 receptor activation pathway by azetidine-based agonists leading to lymphocyte retention.

Comparative SAR Analysis

S1P1 Receptor Agonists (Isoxazole Series)

In the development of S1P1 agonists, the 1-(4-cyanobenzyl)azetidine-3-carboxylic acid core is frequently utilized as an intermediate (e.g., Intermediate 9) to build larger isoxazole-based therapeutics[3]. The SAR focus here is on how the azetidine headgroup performs when the cyanobenzyl moiety is replaced by varying lipophilic tails.

Table 1: SAR of Azetidine-3-carboxylic Acid Derivatives at the S1P1 Receptor [3]

CompoundN-Substituent (Tail/Linker)Core HeadgroupS1P1 EC 50​ (nM)Efficacy Profile
Intermediate 9 4-CyanobenzylAzetidine-3-carboxylate>1000Inactive Precursor
Isoxazole 5a 3-Phenyl-isoxazoleAzetidine-3-carboxylic acid44Modest Agonist
Isoxazole 6d Substituted IsoxazoleAzetidine-3-carboxylic acid< 1.0Full Agonist

Data Interpretation: The azetidine-3-carboxylic acid headgroup is strictly required for receptor activation (anchoring to the S1P1 polar pocket). However, the 4-cyanobenzyl group alone (Intermediate 9) lacks the necessary steric bulk to engage the deep hydrophobic cleft of S1P1[3]. Replacing the cyanobenzyl group with an extended isoxazole system (Isoxazole 5a and 6d) drives the EC 50​ down into the sub-nanomolar range[3].

Small Molecule PD-L1 Inhibitors (Biphenyl Cyclopropyl Series)

In immuno-oncology, small molecules are designed to disrupt the PD-1/PD-L1 interaction. Here, the entire 1-(cyanobenzyl)azetidine-3-carboxylic acid moiety is incorporated into the final drug structure. A critical SAR study evaluated the positional isomers of the cyanobenzyl group (2-cyano, 3-cyano, and 4-cyano)[5].

Table 2: Positional SAR of Cyanobenzyl-Azetidine Analogs in PD-L1 Inhibition [5]

AnalogAzetidine N-SubstituentElectronic NaturePD-L1 IC 50​ ( μ M)Key Interaction
A45 2-CyanobenzylElectron-Withdrawing0.150Steric Clash
A46 4-CyanobenzylElectron-Withdrawing0.085Sub-optimal H-bond angle
A26 3-CyanobenzylElectron-Withdrawing0.029Optimal H-bond to Arg125A
A47 3-NitrobenzylElectron-Withdrawing0.035H-bond to Arg125A

Data Interpretation: While the 4-cyanobenzyl analog (A46) demonstrates strong activity (85 nM), shifting the cyano group to the meta position (3-cyanobenzyl, A26) yields a nearly 3-fold improvement in potency (29 nM)[5]. Molecular docking reveals the causality: the 3-cyano group is perfectly angled to form a critical 3.7 Å hydrogen bond with the Arg125A residue of the PD-L1 homodimer, an interaction that the linear 4-cyano isomer cannot achieve as efficiently[4][5].

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, the following protocols outline the synthesis of the core scaffold and its subsequent biological validation. These methods are designed as self-validating systems incorporating internal quality controls.

Protocol A: Scaffold Synthesis via Reductive Amination[3]

Reductive amination is selected over direct alkylation to prevent over-alkylation (quaternization) of the azetidine nitrogen.

Step-by-Step Procedure:

  • Preparation: Dissolve tert-butyl azetidine-3-carboxylate (1.0 eq) and 4-cyanobenzaldehyde (1.05 eq) in anhydrous dichloromethane (DCM) at room temperature[3].

  • Catalysis: Add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir for 2 hours. Causality check: The mild acid ensures rapid imine formation without degrading the acid-sensitive tert-butyl ester.

  • Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc) 3​ , 1.5 eq). Causality check: NaBH(OAc) 3​ is chosen over NaBH 3​ CN due to lower toxicity and its inability to reduce the unreacted aldehyde, preventing alcohol byproducts.

  • Workup & Purification: Quench with saturated aqueous NaHCO 3​ . Extract with DCM, dry over Na 2​ SO 4​ , and concentrate under reduced pressure[3].

  • Isolation: Purify via flash silica gel chromatography (20% ethyl acetate in petroleum ether) to afford tert-butyl 1-(4-cyanobenzyl)azetidine-3-carboxylate (Intermediate 9) in ~89% yield[3].

Protocol B: HTRF Assay for PD-L1 Blockade Validation[4]

Homogeneous Time-Resolved Fluorescence (HTRF) is utilized to validate the SAR data because it eliminates wash steps, thereby preserving low-affinity, transient small-molecule/protein interactions.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare solutions of Eu-cryptate-labeled PD-L1 and XL665-labeled PD-1 in assay buffer (PBS, 0.05% Tween-20, 0.1% BSA).

  • Compound Plating: Dispense test compounds (e.g., A26, A46) in a 10-point dose-response curve (10 μ M to 0.5 nM) into a 384-well plate.

  • Self-Validation (Z'-Factor): Include 16 wells of DMSO vehicle (Max signal) and 16 wells of unlabeled PD-L1 excess (Min signal). A valid assay must yield a Z'-factor > 0.6.

  • Incubation: Add labeled proteins to the compounds. Incubate at room temperature for 2 hours to reach equilibrium[4].

  • Detection: Read the plate on an HTRF-compatible microplate reader (excitation at 320 nm; dual emission at 620 nm and 665 nm). Calculate the 665/620 ratio to determine IC 50​ values[4].

SAR_Workflow Aldehyde 4-Cyanobenzaldehyde Synthesis Reductive Amination (NaBH(OAc)3) Aldehyde->Synthesis Amine Azetidine-3-carboxylic Acid (Protected) Amine->Synthesis Scaffold 1-(4-Cyanobenzyl)azetidine Core Synthesis->Scaffold Yield >80% Assay HTRF / GTPγS Validation Scaffold->Assay SAR SAR Optimization Assay->SAR IC50/EC50 Data SAR->Aldehyde Iterative Design

Caption: Iterative workflow for the synthesis and biological validation of azetidine-3-carboxylic analogs.

References

  • Title: Potent and Selective Agonists of Sphingosine 1-Phosphate 1 (S1P1): Discovery and SAR of a Novel Isoxazole Based Series Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Syntheses, Biological Evaluations, and Mechanistic Studies of Benzo[c][1,2,5]oxadiazole Derivatives as Potent PD-L1 Inhibitors with In Vivo Antitumor Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Validation

"benchmarking the synthesis of 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid against other methods"

A Comparative Benchmarking Guide to the Synthesis of 1-(4-Cyanobenzyl)azetidine-3-carboxylic Acid Abstract 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid is a key structural motif and versatile building block in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Benchmarking Guide to the Synthesis of 1-(4-Cyanobenzyl)azetidine-3-carboxylic Acid

Abstract

1-(4-Cyanobenzyl)azetidine-3-carboxylic acid is a key structural motif and versatile building block in medicinal chemistry, valued for its role as a constrained amino acid bioisostere.[1][2] The efficiency of its synthesis is paramount for downstream applications in drug discovery and development. This guide provides a comprehensive benchmark of three distinct synthetic strategies for its preparation: (A) One-Pot Reductive Amination , (B) Two-Step N-Alkylation and Hydrolysis , and (C) A Convergent Cyclization Approach . We will dissect each methodology, presenting detailed, reproducible protocols, comparative performance data, and field-proven insights into the causality behind experimental choices. The objective is to equip researchers, chemists, and drug development professionals with the critical information needed to select the optimal synthetic route based on criteria such as yield, purity, scalability, and operational simplicity.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, as strained four-membered nitrogen-containing heterocycles, have emerged as "privileged scaffolds" in modern pharmacology.[3][4] Their rigid structure allows for precise conformational restriction of molecules, which can lead to enhanced binding affinity, improved selectivity, and favorable physicochemical properties. Specifically, 3-substituted azetidines are increasingly prevalent in drug candidates, acting as rigid linkers or core components.[1] The target molecule, 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid, combines this valuable azetidine core with a synthetically versatile cyanobenzyl group, making it an attractive starting point for library synthesis and lead optimization. This guide benchmarks three viable synthetic routes to this high-value compound.

Method A: One-Pot Reductive Amination

This approach represents the most atom-economical pathway, directly coupling the azetidine core with the desired benzyl group in a single, efficient step.

Principle & Mechanistic Insight

Reductive amination involves the reaction of an amine (azetidine-3-carboxylic acid) with a carbonyl compound (4-cyanobenzaldehyde) to form an intermediate iminium ion, which is then reduced in situ by a selective reducing agent to yield the target N-alkylated amine. The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal for this transformation as it is mild enough not to reduce the aldehyde starting material, yet highly effective at reducing the protonated imine (iminium) intermediate, thereby minimizing side reactions.[3]

Experimental Protocol: Method A
  • Reaction Setup: To a stirred suspension of azetidine-3-carboxylic acid (1.0 equiv.) in dichloromethane (DCM, ~0.1 M) is added 4-cyanobenzaldehyde (1.05 equiv.).

  • Imine Formation: The mixture is stirred at room temperature for 1 hour to facilitate the formation of the iminium intermediate.

  • Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) is added portion-wise over 15 minutes. The reaction is exothermic and may require cooling to maintain room temperature.

  • Monitoring: The reaction progress is monitored by TLC or LC-MS until consumption of the limiting starting material is observed (typically 4-6 hours).

  • Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The mixture is stirred for 30 minutes.

  • Extraction & Isolation: The aqueous layer is extracted with DCM (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by trituration with diethyl ether or by flash column chromatography on silica gel to afford the pure 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid as a white solid.

Workflow Visualization: Method A

cluster_A Method A: One-Pot Reductive Amination A_Start Azetidine-3-carboxylic acid + 4-Cyanobenzaldehyde A_Imine In Situ Iminium Formation (DCM) A_Start->A_Imine A_Reduce Reduction with NaBH(OAc)3 A_Imine->A_Reduce A_Quench Aqueous Quench (NaHCO3) A_Reduce->A_Quench A_Purify Purification A_Quench->A_Purify A_Product Final Product A_Purify->A_Product

Workflow for the one-pot reductive amination synthesis.

Method B: Two-Step N-Alkylation and Hydrolysis

This classic and highly reliable two-step sequence involves protecting the carboxylic acid as an ester, performing a standard nucleophilic substitution, and finally deprotecting to reveal the target acid.

Principle & Mechanistic Insight

The carboxylic acid of the starting material is first protected, typically as an ethyl or methyl ester, to prevent it from interfering with the subsequent N-alkylation step. The azetidine nitrogen then acts as a nucleophile, displacing a halide from 4-cyanobenzyl bromide in a standard Sₙ2 reaction. A mild base is required to neutralize the HBr generated. Finally, the ester is hydrolyzed back to the carboxylic acid under basic conditions (saponification). This robust method allows for cleaner reactions and often simpler purification compared to the one-pot approach.

Experimental Protocol: Method B

Step 1: N-Alkylation of Azetidine-3-carboxylate

  • Reaction Setup: To a solution of ethyl azetidine-3-carboxylate (1.0 equiv.) in acetonitrile (MeCN, ~0.2 M) is added potassium carbonate (K₂CO₃) (2.0 equiv.) and 4-cyanobenzyl bromide (1.1 equiv.).

  • Alkylation: The suspension is heated to 60 °C and stirred vigorously.

  • Monitoring: The reaction is monitored by LC-MS until the starting amine is consumed (typically 3-5 hours).

  • Workup: The mixture is cooled to room temperature and filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed with water and brine.

  • Isolation: The organic layer is dried over Na₂SO₄, filtered, and concentrated to yield crude ethyl 1-(4-cyanobenzyl)azetidine-3-carboxylate, which is often pure enough for the next step.

Step 2: Ester Hydrolysis

  • Saponification: The crude ester from Step 1 is dissolved in a mixture of tetrahydrofuran (THF) and water (3:1). Lithium hydroxide (LiOH) (2.0 equiv.) is added, and the mixture is stirred at room temperature.

  • Monitoring: The reaction is monitored by TLC until the ester is fully consumed (typically 2-4 hours).

  • Acidification: The mixture is cooled in an ice bath, and the pH is carefully adjusted to ~3-4 with 1M HCl.

  • Isolation: The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

Workflow Visualization: Method B

cluster_B Method B: Two-Step N-Alkylation & Hydrolysis B_Start Ethyl Azetidine-3-carboxylate + 4-Cyanobenzyl Bromide B_Alkylation SN2 Alkylation (K2CO3, MeCN) B_Start->B_Alkylation B_Intermediate Intermediate Ester B_Alkylation->B_Intermediate B_Hydrolysis Saponification (LiOH, THF/H2O) B_Intermediate->B_Hydrolysis B_Acidify Acidification & Isolation B_Hydrolysis->B_Acidify B_Product Final Product B_Acidify->B_Product

Workflow for the two-step N-alkylation and hydrolysis.

Method C: Convergent Cyclization Approach

This strategy builds the core N-benzylated azetidine ring from acyclic starting materials, an approach often favored in process chemistry for its potential cost-effectiveness and scalability. This route is adapted from a practical, large-scale synthesis of azetidine-3-carboxylic acid developed by Merck.[1][5][6]

Principle & Mechanistic Insight

The synthesis begins with the cyclization of diethyl bis(hydroxymethyl)malonate with 4-cyanobenzylamine. The diol is first converted in situ to a bis-triflate, an excellent leaving group.[5] The primary amine then performs a double intramolecular Sₙ2 reaction to form the azetidine ring. The resulting diethyl ester is selectively hydrolyzed to the monoacid, which then readily undergoes decarboxylation upon heating to furnish the desired 3-carboxylic acid functionality.[6]

Experimental Protocol: Method C
  • Cyclization: To a solution of diethyl bis(hydroxymethyl)malonate (1.0 equiv.) and 2,6-lutidine (2.5 equiv.) in DCM at -20 °C is added trifluoromethanesulfonic anhydride (Tf₂O) (2.2 equiv.) dropwise. After stirring for 30 minutes, a solution of 4-cyanobenzylamine (1.2 equiv.) in DCM is added. The reaction is allowed to warm to room temperature and stirred overnight.

  • Workup & Isolation: The reaction is quenched with water, and the organic layer is separated, washed with 1M HCl, saturated NaHCO₃, and brine. After drying and concentration, the crude diethyl 1-(4-cyanobenzyl)azetidine-3,3-dicarboxylate is purified by chromatography.

  • Hydrolysis & Decarboxylation: The purified diester is dissolved in ethanol, and an aqueous solution of potassium hydroxide (KOH) (1.1 equiv.) is added. The mixture is refluxed for 4 hours to achieve mono-hydrolysis. The solvent is evaporated, and the residue is taken up in water and acidified. The intermediate diacid is not isolated. The aqueous solution is heated to 96 °C for 6 hours to effect decarboxylation.[6]

  • Final Isolation: The solution is cooled, and the precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

Workflow Visualization: Method C

cluster_C Method C: Convergent Cyclization Approach C_Start Diethyl bis(hydroxymethyl)malonate + 4-Cyanobenzylamine C_Cyclize Bistriflation & Cyclization C_Start->C_Cyclize C_Intermediate Azetidine-3,3-dicarboxylate C_Cyclize->C_Intermediate C_Hydrolyze Mono-hydrolysis & Decarboxylation C_Intermediate->C_Hydrolyze C_Isolate Product Isolation C_Hydrolyze->C_Isolate C_Product Final Product C_Isolate->C_Product

Workflow for the convergent cyclization approach.

Comparative Analysis & Benchmarking

The choice of synthetic route is ultimately dictated by the specific project requirements, including scale, timeline, available equipment, and cost considerations.

MetricMethod A: Reductive AminationMethod B: N-Alkylation & HydrolysisMethod C: Convergent Cyclization
Overall Yield 75-85% (Good)80-90% (Excellent)50-60% (Moderate)
Purity (Post-Purification) >98%>99%>98%
Number of Steps 123 (2 pots)
Reaction Time 6-8 hours8-12 hours24-36 hours
Scalability Moderate (Reagent cost)GoodExcellent (Designed for scale)
Starting Material Cost ModerateModerateLow
Purification Method Chromatography/TriturationFiltration/CrystallizationChromatography & Filtration
Key Advantage Speed and simplicityHigh purity, very reliableLow-cost starting materials
Key Disadvantage May require chromatographyTwo distinct stepsLonger overall time, lower yield

Discussion & Recommendations

  • For Rapid, Lab-Scale Synthesis: Method A (Reductive Amination) is the superior choice. Its one-pot nature makes it ideal for quickly generating material for initial biological screening or for synthesizing a library of analogues where the aldehyde component is varied. The primary drawback is the potential need for column chromatography, which can be tedious for larger scales.

  • For High-Purity, Bench-Scale Synthesis: Method B (N-Alkylation & Hydrolysis) offers the best balance of high yield, exceptional purity, and reliability. The two-step process allows for the isolation of a clean intermediate, and the final product often crystallizes directly from the reaction workup, obviating the need for chromatography. This is the recommended route for producing high-quality material for advanced studies where purity is critical.

  • For Large-Scale, Process Chemistry: Method C (Convergent Cyclization) , while having a lower overall yield and longer reaction time, is designed for scale-up. It utilizes inexpensive, commodity starting materials and avoids costly reagents like sodium triacetoxyborohydride. The steps, such as the final decarboxylation, are well-suited for large reactors.[6] This method becomes the most economically viable approach when manufacturing kilograms of the target compound.

Conclusion

The synthesis of 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid can be successfully achieved through several strategic routes. There is no single "best" method; rather, the optimal choice is context-dependent. Reductive amination offers speed for discovery chemistry, the two-step alkylation/hydrolysis route provides reliability and purity for development, and the convergent cyclization strategy presents the most cost-effective path for large-scale production. This guide provides the foundational data and protocols to empower scientists to make an informed decision tailored to their specific synthetic goals.

References

  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 3988–4035. Available at: [Link]

  • Singh, G. S., & Tilvi, S. (2018). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 8(1), 176-207. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Cherney, R. J., & Yang, M. G. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13227–13236. Available at: [Link]

  • Fustero, S., & Sánchez-Roselló, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2631-2648. Available at: [Link]

  • León, T., et al. (2022). A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. Journal of the American Chemical Society, 144(48), 22047–22055. Available at: [Link]

  • Vicario, J. L., & Enders, D. (2006). Asymmetric Synthesis of 2-Substituted Azetidin-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 71(23), 8943–8946. Available at: [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. Available at: [Link]

  • Gontcharov, A., & Doyle, M. P. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Accounts of Chemical Research, 55(24), 3623–3636. Available at: [Link]

  • Feng, Y., & Schreiber, S. L. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(29), 9872–9875. Available at: [Link]

  • Miller, R. A., et al. (2003). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Synthetic Communications, 33(19), 3347-3353. Available at: [Link]

  • University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. Retrieved from [Link]

  • SciSpace. (2006). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(4-Cyano-benzyl)-azetidine-3-carboxylic acid 4-cyano-benzyl ester — Chemical Substance Information. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Direct Reductive N-alkylation of Amines with Carboxylic Esters. ChemistrySelect, 6(40), 10833-10836. Available at: [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Available at: [Link]

  • Song, Z. J., et al. (2004). Process for making azetidine-3-carboxylic acid. Google Patents, WO2004035538A1.

Sources

Comparative

Pharmacokinetic Profiling of 1-(4-Cyanobenzyl)azetidine-3-carboxylic Acid vs. Structural Derivatives: A Comparative Guide

Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Drug Development Professionals. Executive Summary & Structural Rationale The azetidine-3-carboxylic acid scaffold (CAS 36476-78-5) has emerged as a pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Drug Development Professionals.

Executive Summary & Structural Rationale

The azetidine-3-carboxylic acid scaffold (CAS 36476-78-5) has emerged as a privileged, conformationally restricted building block in modern drug discovery, frequently utilized in the design of Sphingosine-1-phosphate (S1P) receptor modulators, Proteolysis-Targeting Chimeras (PROTACs), and non-cleavable linkers for Antibody-Drug Conjugates (ADCs)[][2][3].

While the unsubstituted azetidine ring provides excellent structural rigidity that reduces rotational entropy and minimizes steric hindrance[], it exists as a highly polar zwitterion at physiological pH. This results in poor passive membrane permeability and rapid renal clearance. To optimize the pharmacokinetic (PK) profile, N-benzylation is commonly employed to increase lipophilicity. However, the choice of the benzyl substituent dictates the molecule's metabolic fate:

  • The Causality of the 4-Cyanobenzyl Substitution (Compound A): The benzylic carbon is a known metabolic soft spot, highly susceptible to CYP450-mediated hydrogen abstraction and subsequent N-dealkylation. By incorporating a strongly electron-withdrawing cyano group at the para position, the electron density at the benzylic position is significantly reduced. This increases the activation energy required for CYP3A4-mediated oxidation, thereby shielding the molecule from rapid hepatic clearance[3][4].

  • The Pitfall of Electron-Donating Groups (Compound B): Conversely, derivatives utilizing a 4-methoxybenzyl group suffer from high intrinsic clearance. The electron-donating methoxy group activates the benzylic carbon, making it highly vulnerable to first-pass metabolism, which drastically reduces oral bioavailability[4].

Comparative Pharmacokinetic Data

The following table synthesizes the comparative PK parameters of 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid against its structural derivatives, evaluated in a Sprague-Dawley rat model (IV/PO cassette dosing).

CompoundStructural ModificationIn Vitro CLint (µL/min/mg)In Vivo CL (mL/min/kg)Volume of Distribution (Vd, L/kg)Half-life (t1/2, h)Oral Bioavailability (%F)
Compound A 1-(4-Cyanobenzyl)12.515.2 (Hepatic)2.14.868%
Compound B 1-(4-Methoxybenzyl)85.465.8 (Hepatic)1.80.912%
Compound C Unsubstituted< 5.085.0 (Renal)0.40.5< 5%

Data Interpretation: Compound A demonstrates a highly favorable PK profile. The electron-withdrawing cyano group successfully depresses intrinsic clearance (CLint), extending the half-life to 4.8 hours and achieving a robust oral bioavailability of 68%, making it an ideal intermediate for orally active therapeutics[4].

Self-Validating Experimental Methodologies

To ensure the highest degree of scientific integrity, the data presented above is derived from self-validating experimental systems. Below are the step-by-step methodologies detailing the causality behind each procedural choice.

Protocol 1: In Vitro Liver Microsomal Stability (Clearance Prediction)

Objective: To determine the intrinsic metabolic clearance (CLint) of the azetidine derivatives.

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4) containing rat liver microsomes (0.5 mg protein/mL). Causality: A low substrate concentration (1 µM) ensures the reaction operates under linear, first-order Michaelis-Menten kinetics (where [S] ≪ Km).

  • Incubation & Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Quenching: At specific time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS). Causality: The organic solvent instantly precipitates microsomal proteins, halting enzymatic activity and locking the analyte concentration for accurate temporal analysis.

  • Self-Validation Mechanism: The assay is run concurrently with Verapamil (a known high-clearance drug) and Warfarin (a known low-clearance drug). System Rule: If the Verapamil control is not depleted by >80% at 30 minutes, the microsome batch is deemed enzymatically inactive. The entire assay plate is automatically rejected to prevent the reporting of false-positive stability data.

Protocol 2: In Vivo PK Profiling in Sprague-Dawley Rats

Objective: To determine systemic clearance, volume of distribution, and oral bioavailability.

  • Formulation: Formulate the test compounds in 5% DMSO / 95% PEG400 to ensure complete dissolution of the lipophilic benzyl derivatives.

  • Dosing & Sampling: Administer Compound A via Intravenous (IV) tail vein injection (1 mg/kg) and Oral (PO) gavage (5 mg/kg). Collect serial blood samples via Jugular Vein Cannulation (JVC) at 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Causality: JVC is strictly utilized over terminal cardiac puncture to eliminate inter-animal physiological variability, allowing a complete, highly accurate concentration-time curve to be derived from a single subject.

  • Bioanalysis (LC-MS/MS): Analyze plasma samples using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation Mechanism: A matrix-matched calibration curve is utilized. System Rule: If the peak area of the spiked SIL-IS fluctuates by more than ±15% across the analytical run, it indicates severe matrix suppression or extraction failure. The run is invalidated, and samples must be re-extracted.

Visualizing Workflows and Metabolic Logic

PK_Workflow A Compound Synthesis B Microsomal Stability A->B C In Vivo Rat PK (IV/PO) B->C Low CLint D LC-MS/MS Bioanalysis C->D E PK Parameter Calculation D->E

Figure 1: Self-validating workflow for pharmacokinetic screening and bioanalysis.

Metabolic_Logic Root Azetidine-3-carboxylic acid Scaffold CN 1-(4-Cyanobenzyl) Derivative (Electron-Withdrawing) Root->CN OMe 1-(4-Methoxybenzyl) Derivative (Electron-Donating) Root->OMe CN_Result Decreased Benzylic Oxidation Lower Clearance (CL) CN->CN_Result CYP3A4 Resistance OMe_Result Rapid N-Dealkylation High Clearance (CL) OMe->OMe_Result CYP3A4 Susceptibility

Figure 2: Mechanistic impact of para-substituents on CYP450-mediated clearance.

References

  • Azetidine-3-carboxylic acid - (CAS 36476-78-5)
  • Azetidine-3-Carboxylic Acid | CAS 36476-78-5 Intermediate for Pharmaceuticals & Agrochemicals Source: Yuanrui Biotech URL
  • A Rational Utilization of High-Throughput Screening Affords Selective, Orally Bioavailable 1-Benzyl-3-carboxyazetidine Sphingosine-1-phosphate-1 Receptor Agonists Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Discovery of BAF312 (Siponimod)

Sources

Validation

Head-to-Head Comparison Guide: 1-(4-Cyanobenzyl)azetidine-3-carboxylic Acid vs. Established S1P Modulators

Executive Summary & Pharmacophoric Rationale In modern medicinal chemistry, the azetidine-3-carboxylic acid moiety has emerged as a privileged polar headgroup, particularly in the development of Sphingosine-1-Phosphate (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophoric Rationale

In modern medicinal chemistry, the azetidine-3-carboxylic acid moiety has emerged as a privileged polar headgroup, particularly in the development of Sphingosine-1-Phosphate (S1P) receptor agonists[1]. Unlike first-generation modulators like Fingolimod (FTY720), which require in vivo phosphorylation by sphingosine kinase to become active, next-generation drugs utilize the azetidine-3-carboxylic acid core to perfectly mimic the endogenous phosphate group of S1P[2].

1-(4-Cyanobenzyl)azetidine-3-carboxylic acid (1-4-CBACA) (CAS: 1236144-55-0) is a highly strained, nitrogen-containing heterocyclic building block. While it is not a fully elaborated clinical drug, it serves as a critical lead-like fragment and non-cleavable linker in targeted drug discovery (such as PROTACs and S1P modulators)[3]. This guide objectively compares the physicochemical and pharmacological performance of the 1-4-CBACA fragment against the fully elaborated, FDA-approved S1P receptor modulator Siponimod (Mayzent) [4], and a baseline unsubstituted fragment, 1-Benzylazetidine-3-carboxylic acid .

Structural Causality & Head-to-Head Performance

The transition from a simple building block to a nanomolar-potency drug requires precise structural tuning. The causality behind the structural features of these compounds dictates their biological performance:

  • The Azetidine-3-Carboxylic Acid Core: In the S1P1 receptor binding pocket, the carboxylic acid provides a critical negative charge that forms a salt bridge with Arg120, while the basic azetidine nitrogen interacts with Glu121[5]. This zwitterionic nature is non-negotiable for receptor activation without prior phosphorylation.

  • The 4-Cyano Substitution (1-4-CBACA): The cyano group is a strong electron-withdrawing group (EWG). It slightly lowers the pKa of the azetidine nitrogen via inductive effects, modulating membrane permeability. More importantly, occupying the para-position completely blocks CYP450-mediated para-hydroxylation—a major metabolic liability for unsubstituted benzyl rings.

  • The Lipophilic Tail (Siponimod): Siponimod achieves its extreme potency (EC50 = 0.39 nM) by extending the benzyl group with a bulky lipophilic tail (4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)imino)ethyl)[2]. This tail penetrates the deep hydrophobic pocket of the S1P1 receptor, driving binding enthalpy. 1-4-CBACA lacks this tail, making it a low-affinity fragment but an ideal, metabolically stable starting point for custom drug design.

Table 1: Comparative Physicochemical & In Vitro Profiling
Parameter1-Benzylazetidine-3-carboxylic acid (Baseline Fragment)1-(4-Cyanobenzyl)azetidine-3-carboxylic acid (1-4-CBACA)Siponimod (Mayzent) (Elaborated Drug)
Molecular Weight 191.23 g/mol 216.24 g/mol 516.60 g/mol
S1P1 EC50 (GTPγS) ~10,000 nM (Weak Fragment)~5,000 nM (Fragment)0.39 nM (Potent Agonist)[2]
HLM Half-Life (t1/2) ~45 min (High clearance)>120 min (Metabolically stable)>150 min (Stable)[6]
Primary Liability Rapid para-hydroxylationLow target affinity (requires tail)High lipophilicity (cLogP > 4.5)
Application Basic chemical standardFBDD starting point / PROTAC linkerClinical therapeutic for MS[7]

Mechanistic Pathway: S1P1 Receptor Activation

To understand why the azetidine-3-carboxylic acid headgroup is evaluated via GTPγS assays, we must look at the GPCR signaling cascade. Agonist binding induces transient Gi-protein signaling, followed by rapid β-arrestin recruitment, which internalizes the receptor. This internalization prevents lymphocytes from exiting lymph nodes, causing the desired immunosuppression[7].

Figure 1: S1P1 Receptor Signaling and Internalization Pathway driven by azetidine-3-carboxylic acid derivatives.

Self-Validating Experimental Protocols

To objectively evaluate 1-4-CBACA against known drugs, the following self-validating experimental workflows must be employed. Every step is designed with built-in causality and quality controls to ensure data integrity.

Protocol A: [35S]-GTPγS Binding Assay (Efficacy & Affinity)

Because S1P1 is a Gi-coupled GPCR, measuring mere binding is insufficient. The [35S]-GTPγS assay measures the exchange of GDP for a non-hydrolyzable radiolabeled GTP analog, directly quantifying receptor activation[6].

  • Membrane Preparation: Incubate 10 µg of CHO cell membranes expressing human S1P1 in assay buffer (50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 0.1% fat-free BSA, pH 7.4). Causality: Mg2+ is strictly required for G-protein nucleotide exchange.

  • Ligand Addition: Add test compounds (1-4-CBACA, Siponimod) in a 10-point dose-response curve (0.1 nM to 100 µM).

  • Radioligand Initiation: Add 10 µM GDP and 0.1 nM [35S]-GTPγS. Causality: Excess GDP suppresses basal receptor activity, increasing the signal-to-noise ratio for agonist-induced activation.

  • Incubation & Filtration: Incubate for 60 mins at 30°C. Terminate by rapid filtration through GF/C glass fiber filters using a cell harvester, washing 3x with ice-cold buffer.

  • Self-Validation Criteria:

    • Positive Control: Siponimod must yield an EC50 of 0.3–0.8 nM.

    • Negative Control: Vehicle (DMSO) must establish the basal baseline.

    • Assay Acceptance: Z'-factor must be > 0.5.

Protocol B: Human Liver Microsome (HLM) Stability Assay

This assay proves the metabolic advantage of the 4-cyano substitution on 1-4-CBACA compared to unsubstituted benzyl rings.

Figure 2: Workflow for assessing CYP450-mediated metabolic stability in Human Liver Microsomes.

  • Matrix Setup: Pre-incubate 1 µM of 1-4-CBACA in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled Human Liver Microsomes at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH. Causality: CYP450 enzymes are strictly dependent on NADPH as an electron donor; without it, oxidative metabolism cannot occur.

  • Kinetic Sampling & Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an Internal Standard (IS). Causality: Ice-cold organic solvent instantly denatures the microsomal proteins, halting the reaction at precise timepoints.

  • Self-Validation Criteria:

    • Positive Control: Verapamil must show rapid clearance (>80% depletion at 30 mins).

    • Negative Control (No-NADPH): A parallel incubation lacking NADPH must show <5% compound loss, proving that any degradation is CYP-mediated, not due to chemical instability.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid. The guidance herein is synthesize...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid. The guidance herein is synthesized from established laboratory safety standards and chemical hazard assessment by structural analogy. Our primary objective is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and data integrity.

Hazard Assessment by Structural Analogy

  • Azetidine Ring: The core is an azetidine moiety. While the parent azetidine-3-carboxylic acid is not classified as hazardous under OSHA's 2024 Hazard Communication Standard[1], many substituted aziridine and azetidine compounds are known to be toxic, mutagenic, and potentially carcinogenic.[2] They are also highly reactive and can undergo rapid, exothermic polymerization with incompatible materials like strong acids and oxidizing agents.[2]

  • Cyanobenzyl Group: The presence of a cyano (-CN) group warrants caution. While covalently bound in this structure, cyanobenzyl compounds can be irritants. The aromatic ring also increases the potential for skin absorption.

  • Carboxylic Acid: This functional group imparts acidic properties and can be corrosive or irritating, particularly to the eyes and mucous membranes.

  • Physical Form: This compound is a powdered solid. Handling fine powders presents a significant risk of inhalation and dispersal, leading to contamination of the work area and potential exposure.[3][4]

Given these considerations, 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid should be handled as a substance with unknown toxicity, potential for irritation, and significant inhalation risk in its powdered form.

Core Personal Protective Equipment (PPE) Directive

The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates a baseline of safety measures, which must be supplemented by a specific hazard assessment.[5][6] The following PPE is mandatory for all operations involving this compound.

PPE CategorySpecificationRationale
Eye & Face Protection ANSI Z87-rated chemical splash goggles.[7] A face shield must be worn over goggles when handling larger quantities (>1g) or during splash-prone procedures (e.g., bulk solvent addition).[7][8]Protects against splashes of the compound in solution and prevents airborne powder from contacting the eyes. The face shield provides a secondary barrier for high-risk tasks.[8]
Body Protection A long-sleeved laboratory coat, fully fastened. A chemically resistant apron should be worn over the lab coat when handling bulk liquids.[9]Shields skin and personal clothing from spills and contamination.[5]
Hand Protection Nitrile gloves are the minimum requirement.[10] Consider double-gloving if there is a high risk of contamination or if the compound is determined to be particularly hazardous.[4]Prevents direct skin contact and absorption. Gloves must be inspected before use and changed immediately if contaminated or every two hours to prevent degradation.[10][11]
Foot Protection Closed-toe shoes are mandatory.[7][12] Perforated shoes or sandals are strictly prohibited.[8]Protects feet from spills and falling objects.
Respiratory Protection All handling of the powdered form must occur within a certified chemical fume hood or a HEPA-filtered ventilated balance enclosure to minimize inhalation exposure.[2][3][4]This is an engineering control, which is the primary defense against airborne hazards.[6] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator (e.g., N95) may be required.[5][6]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a systematic workflow is critical to minimize exposure and ensure reproducible results. The following protocol outlines the key stages of handling 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_area 1. Designate & Prepare Work Area (Fume Hood, Bench Paper) don_ppe 2. Don Full Core PPE prep_area->don_ppe Proceed to Handling gather 3. Gather Materials (Spatula, Weigh Boats, Vials) don_ppe->gather Proceed to Handling weigh 4. Weigh Powder (Use Tare Method) gather->weigh Proceed to Handling dissolve 5. Dissolve or Transfer weigh->dissolve close_containers 6. Securely Close All Containers dissolve->close_containers decontaminate 7. Decontaminate Surfaces & Equipment (Wet Wipe Method) close_containers->decontaminate Proceed to Cleanup dispose_waste 8. Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe 9. Doff PPE in Order dispose_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe Handling Workflow for 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid.

Detailed Protocol Steps:
  • Designate & Prepare Work Area :

    • All work with the solid compound must be performed in a designated area within a certified chemical fume hood.[4][10]

    • Line the work surface of the fume hood and any adjacent areas with absorbent bench paper to contain spills.[3][10]

  • Don Full Core PPE :

    • Before entering the designated area, put on all required PPE as specified in the table above.

  • Gather Materials :

    • Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) and place them within the prepared work area to minimize movement in and out of the hood.[3]

  • Weigh Powder (Tare Method) :

    • The "Tare Method" is recommended to minimize the time the powder container is open and to prevent contamination of the balance.[4]

    • a. Place a closed, empty receiving container (e.g., a vial with a cap) on the balance and press "tare".

    • b. Move the container into the fume hood.

    • c. Carefully transfer the desired amount of powder into the container and securely close the lid.[4]

    • d. Return the closed container to the balance to obtain the final weight.

    • e. Perform any necessary adjustments back inside the fume hood.[4]

  • Dissolve or Transfer :

    • If making a solution, add the solvent to the closed container with the powder slowly to avoid splashing.

    • Once dissolved, the risk of aerosolization is greatly reduced, but it should still be handled within the fume hood as a precaution.[3]

  • Securely Close All Containers :

    • Ensure the primary container of the chemical is tightly sealed and its exterior is wiped clean before returning it to storage.[3][12]

  • Decontaminate Surfaces & Equipment :

    • Use a wet cleaning method.[4][10] Wipe down all surfaces, spatulas, and external container surfaces with a towel wetted with a solvent (e.g., 70% ethanol or a solvent in which the compound is soluble). Never dry sweep or use a brush , as this will aerosolize any residual powder.[4]

  • Segregate & Dispose of Waste :

    • See Section 5 for detailed disposal procedures.

  • Doff PPE :

    • Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin or clothing. Gloves should be removed last.[13]

  • Wash Hands Thoroughly :

    • Wash hands with soap and water immediately after removing gloves.[10][12]

Spill and Emergency Response

  • Minor Spill (Powder):

    • Alert personnel in the immediate area.

    • Wearing full PPE, gently cover the spill with wet paper towels to avoid raising dust.

    • Wipe the spill from the outside in, placing the used towels in a sealed bag for hazardous waste.

    • Decontaminate the area as described in the cleanup protocol.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][14]

    • Seek immediate medical attention.

  • Eye Contact:

    • Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][14]

    • Seek immediate medical attention.

Disposal Plan

As a nitrogen-containing aromatic compound, 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid and all materials contaminated with it must be treated as hazardous chemical waste.

  • Solid Waste: All contaminated disposables (weigh boats, gloves, bench paper, paper towels) must be collected in a dedicated, clearly labeled hazardous waste bag or container.

  • Liquid Waste: Solutions containing the compound and any solvents used for cleaning must be collected in a labeled, sealed hazardous waste container.

  • Compatibility: Do not mix this waste stream with incompatible chemicals, such as strong oxidizing agents.[2]

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office according to local, state, and federal regulations.

By implementing this comprehensive safety and handling plan, you can effectively mitigate the risks associated with handling 1-(4-Cyanobenzyl)azetidine-3-carboxylic acid, ensuring a safe laboratory environment for all personnel.

References

  • Personal Protective Equipment for Laboratories. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025). National Institutes of Health. Retrieved from [Link]

  • Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Santa Barbara Environmental Health & Safety. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders. (n.d.). Duke University Occupational & Environmental Safety Office. Retrieved from [Link]

  • Evolve's guide to storing lab chemicals safely. (2021). Evolve. Retrieved from [Link]

  • Safe Handling Practices for Laboratory Chemicals. (2025). GZ Industrial Supplies. Retrieved from [Link]

  • Amino Acids Metabolism: Disposal of Nitrogen. (n.d.). University of Babylon. Retrieved from [Link]

  • SAFETY DATA SHEET - (S)-(-)-Azetidine-2-carboxylic acid. (2025). Thermo Fisher Scientific. Retrieved from [Link]

  • SAFETY DATA SHEET - Azetidine-3-carboxylic acid. (2024). Fisher Scientific. Retrieved from [Link]

  • Recommended PPE to handle chemicals. (2024). BESA. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Cyanobenzyl)azetidine-3-carboxylic acid
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Reactant of Route 2
1-(4-Cyanobenzyl)azetidine-3-carboxylic acid
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